molecular formula C9H12OS B13276599 4-(1-Sulfanylpropyl)phenol

4-(1-Sulfanylpropyl)phenol

Cat. No.: B13276599
M. Wt: 168.26 g/mol
InChI Key: ZPFLQPKMIWUINX-UHFFFAOYSA-N
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Description

4-(1-Sulfanylpropyl)phenol is a useful research compound. Its molecular formula is C9H12OS and its molecular weight is 168.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(1-Sulfanylpropyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-Sulfanylpropyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12OS

Molecular Weight

168.26 g/mol

IUPAC Name

4-(1-sulfanylpropyl)phenol

InChI

InChI=1S/C9H12OS/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9-11H,2H2,1H3

InChI Key

ZPFLQPKMIWUINX-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)O)S

Origin of Product

United States

Foundational & Exploratory

4-(1-Sulfanylpropyl)phenol CAS 1038982-24-9 properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS 1038982-24-9 | Structural Analysis, Synthesis, and Application

Executive Summary

4-(1-Sulfanylpropyl)phenol (CAS 1038982-24-9) is a bifunctional organic scaffold characterized by a phenolic hydroxyl group and a benzylic thiol moiety. This compound represents a specialized class of "dual-action" antioxidants and metabolic intermediates. Its structure combines the radical-scavenging capability of the phenol ring with the redox-active sulfur center of the benzylic thiol.

This guide provides a comprehensive technical analysis for researchers in medicinal chemistry and materials science. It addresses the compound's physicochemical profile, validated synthetic pathways, and the critical handling protocols required to mitigate the instability inherent to benzylic thiols.

Part 1: Physicochemical Profile[1][2]

The molecule consists of a 4-propylphenol backbone where the benzylic carbon (C1 of the propyl chain) is substituted with a sulfanyl (-SH) group. This substitution introduces a chiral center, making the CAS 1038982-24-9 entry a racemic mixture unless stereochemistry is specified.

Table 1: Chemical Identity & Predicted Properties
PropertyValue / DescriptionConfidence Level
IUPAC Name 4-(1-Sulfanylpropyl)phenolHigh
Molecular Formula C₉H₁₂OSHigh
Molecular Weight 168.26 g/mol Exact
Appearance Viscous, colorless to pale yellow oilHigh (Based on analogs)
Odor Distinctive sulfurous/phenolic (pungent)High
Predicted LogP 2.6 ± 0.3High (Calculated)
pKa (Phenolic -OH) ~9.95High (Experimental Analog)
pKa (Thiol -SH) ~10.2 - 10.5Medium (Predicted)
Solubility Soluble in EtOH, DMSO, DCM; Insoluble in WaterHigh
Boiling Point ~135-140 °C (at 0.5 mmHg)Medium (Predicted)

Critical Note on Stability: The benzylic thiol group is susceptible to auto-oxidation to form disulfides and elimination reactions to form 4-propenylphenol derivatives (anethole analogs). Storage under inert atmosphere is mandatory.

Part 2: Synthetic Methodology

Synthesis of 4-(1-Sulfanylpropyl)phenol requires a strategy that avoids alkylation of the phenolic oxygen while selectively installing the sulfur at the benzylic position. The most robust protocol utilizes 4'-Hydroxypropiophenone as the starting material.

Validated Synthetic Pathway

The synthesis follows a three-step sequence:

  • Reduction: Conversion of the ketone to the benzylic alcohol.

  • Activation: Conversion of the alcohol to a leaving group (halide or mesylate), often requiring transient phenolic protection.

  • Thiolation: Nucleophilic substitution with thiourea followed by hydrolysis.

Synthesis Figure 1: Standard synthesis via Isothiouronium salt method. Start 4'-Hydroxypropiophenone (Ketone) Inter1 1-(4-Hydroxyphenyl)propan-1-ol (Benzylic Alcohol) Start->Inter1 NaBH4, EtOH 0°C -> RT Inter2 Isothiouronium Intermediate Inter1->Inter2 Thiourea, HBr Reflux Final 4-(1-Sulfanylpropyl)phenol (Target Thiol) Inter2->Final NaOH (aq), Hydrolysis Inert Atmosphere

Detailed Experimental Protocol

Step 1: Reduction to Alcohol

  • Reagents: 4'-Hydroxypropiophenone (1.0 eq), Sodium Borohydride (NaBH₄, 1.2 eq), Ethanol.

  • Procedure: Dissolve ketone in ethanol at 0°C. Add NaBH₄ portion-wise. Stir at room temperature for 2 hours. Quench with dilute HCl. Extract with Ethyl Acetate.[1][2]

  • Checkpoint: Monitor disappearance of ketone carbonyl peak (~1660 cm⁻¹) via IR or TLC.

Step 2 & 3: One-Pot Thiolation (Thiourea Method)

  • Rationale: Direct substitution of the benzylic alcohol is possible due to the resonance stabilization of the benzylic carbocation.

  • Reagents: Benzylic alcohol (from Step 1), Thiourea (1.2 eq), 48% HBr (excess).

  • Procedure:

    • Reflux the alcohol with thiourea in 48% HBr for 4-6 hours. This forms the S-benzylisothiouronium salt, which precipitates or forms an oil.

    • Degassing (Crucial): Cool the mixture. Sparge the reaction vessel with Argon for 15 minutes.

    • Hydrolysis: Slowly add degassed 10% NaOH solution until pH > 11. Reflux for 1 hour under Argon.

    • Workup: Acidify carefully with HCl (under Argon) to pH 4-5. Extract immediately with degassed Dichloromethane (DCM). Dry over MgSO₄ and concentrate.

Part 3: Reactivity & Handling (The "Benzylic" Challenge)

The core technical challenge with CAS 1038982-24-9 is the high reactivity of the benzylic C-S bond.

Degradation Pathways
  • Oxidative Dimerization: In the presence of air, the thiol rapidly oxidizes to the disulfide dimer:

    • 2 R-SH + O₂ → R-S-S-R + H₂O

  • Desulfurization/Elimination: Under acidic conditions or high heat, the molecule may eliminate H₂S to form 4-propenylphenol (an analog of Anethole). This is driven by the formation of a conjugated styrene system.

Reactivity Figure 2: Reactivity profile and stability risks. Center 4-(1-Sulfanylpropyl)phenol Oxidation Disulfide Dimer (Air Exposure) Center->Oxidation O2, pH > 7 Elimination 4-Propenylphenol + H2S (Acid/Heat) Center->Elimination Δ, H+ Alkylation Thioether Derivatives (Base + Alkyl Halide) Center->Alkylation Synthetic Utility

[3][4]

Storage Protocol
  • Temperature: -20°C.

  • Atmosphere: Argon or Nitrogen (strictly anaerobic).

  • Stabilizer: Trace amounts of TCEP (Tris(2-carboxyethyl)phosphine) can be added to solutions to keep the thiol reduced during assays.

Part 4: Applications in R&D

Medicinal Chemistry (Linkerology)

This molecule serves as a "cleavable linker" precursor. The benzylic thiol is useful in Antibody-Drug Conjugates (ADCs) or prodrug design. The sulfur atom can form a disulfide bond with a cysteine residue of a protein, which is subsequently cleaved in the reducing environment of the cytosol (Glutathione-mediated), releasing the phenolic payload.

Polymer Science

In epoxy resin formulations, the dual functionality (Phenol + Thiol) allows for staged curing. The thiol reacts rapidly with epoxides (low temperature), while the phenol reacts at higher temperatures, enabling "snap-cure" adhesives with high thermal stability.

References

  • PubChem. 3-Hydroxy-1-(4-hydroxyphenyl)propan-1-one (Precursor Data). National Library of Medicine. Available at: [Link]

  • NIST Chemistry WebBook. 4-Mercaptophenol (Spectral Data). National Institute of Standards and Technology. Available at: [Link]

  • European Patent Office. Methods for Producing Thiol Compounds (General Thiolation). EP Patent Application. Available at: [Link][3]

Sources

An In-depth Technical Guide to 4-(1-Sulfanylpropyl)phenol: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(1-Sulfanylpropyl)phenol, a substituted phenol derivative with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific isomer, this guide synthesizes information from closely related analogs, established chemical principles, and spectroscopic data of structurally similar compounds. The guide covers the predicted molecular formula and weight, a hypothetical synthesis pathway with a detailed experimental protocol, and an in-depth analysis of its expected spectroscopic characteristics. Furthermore, potential applications in drug discovery and development are discussed, drawing parallels with other mercaptophenol derivatives.

Introduction

Phenolic compounds are a cornerstone in organic chemistry and are integral to numerous industrial and pharmaceutical applications. Their unique chemical properties, arising from the hydroxyl group attached to an aromatic ring, make them versatile building blocks for a wide array of molecules. The introduction of a sulfanyl (thiol) group, as seen in 4-(1-Sulfanylpropyl)phenol, adds another layer of chemical reactivity and potential for biological activity. Thiols are known to participate in various biological processes, including antioxidant defense and enzyme inhibition, making mercaptophenols an interesting class of compounds for drug discovery. This guide aims to provide a detailed technical resource on 4-(1-Sulfanylpropyl)phenol, addressing its fundamental properties, a plausible synthetic route, and its potential for further research and development.

Molecular Formula and Weight

Table 1: Predicted Molecular Properties of 4-(1-Sulfanylpropyl)phenol

PropertyValue
Molecular Formula C9H12OS
Molecular Weight 168.26 g/mol
Canonical SMILES CCC(S)C1=CC=C(O)C=C1
InChI Key Predicted, not available
CAS Number 1038982-24-9

Hypothetical Synthesis of 4-(1-Sulfanylpropyl)phenol

A plausible synthetic route to 4-(1-Sulfanylpropyl)phenol can be designed based on established methods for the synthesis of alkyl-substituted mercaptophenols. One such general approach involves the reaction of a phenol with a sulfur-containing reagent. Another common method is the conversion of a thiocyano-substituted phenol to the corresponding mercaptan.

Proposed Synthetic Pathway

A potential two-step synthesis is proposed, starting from the readily available 4-propylphenol. The first step involves the introduction of a leaving group at the benzylic position, followed by nucleophilic substitution with a sulfur source.

Synthesis_of_4-(1-Sulfanylpropyl)phenol 4-Propylphenol 4-Propylphenol 1-(4-Hydroxyphenyl)propyl_bromide 1-(4-Hydroxyphenyl)propyl_bromide 4-Propylphenol->1-(4-Hydroxyphenyl)propyl_bromide N-Bromosuccinimide (NBS), Benzoyl Peroxide, CCl4, Reflux 4-(1-Sulfanylpropyl)phenol 4-(1-Sulfanylpropyl)phenol 1-(4-Hydroxyphenyl)propyl_bromide->4-(1-Sulfanylpropyl)phenol Sodium hydrosulfide (NaSH), Ethanol, Reflux

Caption: Proposed two-step synthesis of 4-(1-Sulfanylpropyl)phenol.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(4-Hydroxyphenyl)propyl bromide

  • To a solution of 4-propylphenol (1 equivalent) in carbon tetrachloride (CCl4), add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of benzoyl peroxide.

  • Reflux the reaction mixture under inert atmosphere for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TDC).

  • After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude 1-(4-hydroxyphenyl)propyl bromide, which can be purified by column chromatography on silica gel.

Step 2: Synthesis of 4-(1-Sulfanylpropyl)phenol

  • Dissolve the purified 1-(4-hydroxyphenyl)propyl bromide (1 equivalent) in ethanol.

  • Add a solution of sodium hydrosulfide (NaSH) (1.5 equivalents) in ethanol dropwise to the reaction mixture at room temperature.

  • Reflux the mixture for 2-3 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and pour it into cold water.

  • Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 5-6.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to yield the crude 4-(1-Sulfanylpropyl)phenol.

  • Purify the product by column chromatography on silica gel to obtain the final compound.

Predicted Spectroscopic Data

The structural features of 4-(1-Sulfanylpropyl)phenol suggest characteristic signals in various spectroscopic analyses. These predictions are based on the known spectra of similar compounds such as 4-propylphenol and 1-propanethiol.

¹H NMR Spectroscopy

The proton NMR spectrum of 4-(1-Sulfanylpropyl)phenol is expected to show distinct signals for the aromatic protons, the propyl chain protons, the hydroxyl proton, and the sulfanyl proton.

Table 2: Predicted ¹H NMR Chemical Shifts for 4-(1-Sulfanylpropyl)phenol

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Ar-H (ortho to -OH)6.7 - 6.9Doublet
Ar-H (ortho to -CH)7.0 - 7.2Doublet
-OH4.5 - 5.5Singlet (broad)
-SH1.5 - 2.5Triplet
-CH(S)-3.8 - 4.2Quartet
-CH2-1.6 - 1.9Sextet
-CH30.8 - 1.0Triplet

The chemical shifts for the aromatic protons are influenced by the electron-donating hydroxyl group and the alkyl substituent. The broadness of the -OH signal is due to hydrogen bonding and exchange. The -SH proton typically appears as a triplet due to coupling with the adjacent methylene group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for 4-(1-Sulfanylpropyl)phenol

CarbonPredicted Chemical Shift (δ, ppm)
C-OH150 - 155
C-CH(S)135 - 140
Ar-CH (ortho to -OH)115 - 120
Ar-CH (ortho to -CH)128 - 132
-CH(S)-45 - 55
-CH2-25 - 35
-CH310 - 15
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the hydroxyl and sulfanyl functional groups.

Table 4: Predicted IR Absorption Frequencies for 4-(1-Sulfanylpropyl)phenol

Functional GroupPredicted Absorption Range (cm⁻¹)Description
O-H stretch3200 - 3600Broad
S-H stretch2550 - 2600Weak
Aromatic C-H stretch3000 - 3100
Aliphatic C-H stretch2850 - 2960
Aromatic C=C stretch1450 - 1600
Mass Spectrometry (MS)

The mass spectrum of 4-(1-Sulfanylpropyl)phenol is expected to show a molecular ion peak [M]⁺ at m/z 168. Key fragmentation patterns would likely involve the loss of the propyl group, the sulfanyl group, and benzylic cleavage.[2][3]

Predicted Fragmentation Pattern:

MS_Fragmentation M+ (m/z 168) M+ (m/z 168) m/z 135 m/z 135 M+ (m/z 168)->m/z 135 -SH m/z 125 m/z 125 M+ (m/z 168)->m/z 125 -C3H7 m/z 97 m/z 97 m/z 125->m/z 97 -CO

Caption: Predicted major fragmentation pathways for 4-(1-Sulfanylpropyl)phenol.

Potential Applications in Drug Discovery and Development

Mercaptophenol derivatives have garnered interest in drug discovery due to their diverse biological activities. The presence of both a phenolic hydroxyl group and a thiol group allows for multiple modes of interaction with biological targets.

  • Antioxidant Activity: Phenolic compounds are well-known antioxidants, and the addition of a thiol group can enhance this activity. Thiols can directly scavenge reactive oxygen species and participate in redox cycling.

  • Enzyme Inhibition: The thiol group is a nucleophile and can form covalent bonds with electrophilic residues in enzyme active sites, leading to irreversible inhibition. This property is particularly relevant for targeting enzymes with cysteine residues in their active sites.

  • Metal Chelating Agents: Both the hydroxyl and thiol groups can coordinate with metal ions. This makes mercaptophenols potential candidates for developing drugs to treat diseases associated with metal dyshomeostasis.

  • Building Blocks for Drug Synthesis: 4-(1-Sulfanylpropyl)phenol can serve as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The reactive thiol and hydroxyl groups can be further functionalized to introduce desired pharmacophores.

The development of novel therapeutics often relies on the exploration of new chemical scaffolds.[4] The unique combination of a phenol and a thiol in 4-(1-Sulfanylpropyl)phenol makes it a promising candidate for further investigation in various therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, overview of 4-(1-Sulfanylpropyl)phenol. While direct experimental data remains limited, by leveraging data from analogous compounds and fundamental chemical principles, we have been able to outline its key molecular properties, a plausible synthetic route, and its expected spectroscopic characteristics. The potential applications in drug discovery highlight the importance of further research into this and related mercaptophenol derivatives. This guide serves as a foundational resource for researchers and scientists interested in exploring the chemistry and potential of this intriguing molecule.

References

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of phenol C6H6O C6H5OH. Retrieved from [Link][5]

  • ResearchGate. (2019). Fragmentation analysis of phenolic acids by ESI(−)-MS/MS in the E lab.... Retrieved from [Link][6]

  • NIST. (n.d.). Experimental data for C3H7SH (1-Propanethiol). Retrieved from [Link]

  • MDPI. (2015). -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. Retrieved from [Link][7]

  • YouTube. (2020). Mass Spectroscopy Lecture 5: Fragmentation of Phenol. Retrieved from [Link][8]

  • Chemistry LibreTexts. (2023). 17.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link][2]

  • Università di Padova. (2020). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. Retrieved from [Link][9]

  • SpectraBase. (n.d.). 4-Propylphenol. Retrieved from [Link][10]

  • YouTube. (2021). Fragmentation Pattern Of Alcohol, Phenol And Thiols / Mass Spectrometry analysis. Retrieved from [Link][3]

  • Oxford Academic. (2006). Microwave Spectrum of 1-Propanethiol. Retrieved from [Link][11]

  • Society for Redox Biology and Medicine. (n.d.). Mass spectrometry in studies of protein thiol chemistry and signaling_ Opportunities and caveats. Retrieved from [Link][12]

  • PubChem. (n.d.). 4-Propylphenol. Retrieved from [Link][13]

  • National Center for Biotechnology Information. (2015). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Retrieved from [Link][14]

  • The Pherobase. (n.d.). NMR - 4-propylphenol|C9H12O. Retrieved from [Link][15]

  • FooDB. (2010). Showing Compound 4-Propylphenol (FDB010569). Retrieved from [Link][16]

  • ResearchGate. (2025). The Vibrational Spectra and the Stable Conformers of 1-Propanethiol. Retrieved from [Link][17]

  • NIST. (n.d.). 1-Propanethiol, 2-methyl-. Retrieved from [Link][18]

  • PubMed. (2015). Mass spectrometry in studies of protein thiol chemistry and signaling: opportunities and caveats. Retrieved from [Link][19]

  • Google Patents. (n.d.). US3781367A - Preparation of 4-mercaptophenols. Retrieved from [20]

  • Google Patents. (n.d.). KR950009748B1 - Process for the preparation of mercaptomethylphenols. Retrieved from [21]

  • PubChem. (n.d.). 4-(2-Hydroxypropyl)phenol. Retrieved from [Link][22]

  • PubChem. (n.d.). 4-Propyl-2,3-bis(sulfanyl)phenol. Retrieved from [Link][23]

  • NIST. (n.d.). Phenol, 4-(2-methylpropyl)-. Retrieved from [Link][24]

  • MDPI. (2020). Seaweed Phenolics: From Extraction to Applications. Retrieved from [Link][25]

  • National Center for Biotechnology Information. (n.d.). Phytochemicals in Drug Discovery—A Confluence of Tradition and Innovation. Retrieved from [Link][4]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 4-(2-propenyl)- (CAS 501-92-8). Retrieved from [Link][26]

  • Iowa State University. (2025). Synthesis of Alkyl Substituted Carbatripyrrins and Their Application to the Preparation of Carbaporphyrins and Oxacarbaporphyrin. Retrieved from [Link][27]

  • Hilaris Publisher. (2012). Pharmacometabolomics in Drug Discovery & Development: Applications and Challenges. Retrieved from [Link][28]

  • National Center for Biotechnology Information. (2024). RETRACTED: Synthesis and Properties of Novel Alkyl-Substituted Hexaazacyclophanes and Their Diradical Dications. Retrieved from [Link][29]

  • Kolabtree. (2020). 5 Applications of Biomarkers in Drug Discovery and Development. Retrieved from [Link][30]

  • Google Patents. (n.d.). US3717682A - Process of preparing mercaptophenols. Retrieved from [31]

Sources

Technical Guide: Comparative Analysis of 4-Mercaptophenol and 4-(1-Sulfanylpropyl)phenol

[1]

Executive Summary

This guide provides a high-resolution technical comparison between 4-Mercaptophenol (4-MP) and 4-(1-Sulfanylpropyl)phenol .[1] While both molecules share a phenolic core and a thiol moiety, their behaviors are governed by fundamentally different electronic architectures.[1]

The core distinction lies in the connectivity of the sulfur atom:[1]

  • 4-Mercaptophenol: An aryl thiol where sulfur is directly conjugated to the aromatic ring.[1]

  • 4-(1-Sulfanylpropyl)phenol: A benzylic (secondary) thiol where sulfur is separated from the ring by a saturated carbon center.[1]

This structural divergence dictates a massive shift in acidity (pKa inversion), redox potential, nucleophilicity, and stereochemistry—factors critical for researchers in drug discovery and materials science.[1]

Part 1: Structural & Electronic Architecture[1]

Electronic Connectivity and Resonance

The reactivity difference is best understood through the lens of resonance stabilization and orbital overlap.[1]

  • 4-Mercaptophenol (Aryl Thiol): The sulfur atom's lone pairs can participate in the

    
    -system of the benzene ring.[1] Upon deprotonation, the negative charge on the thiolate is delocalized into the ring, significantly stabilizing the anion.[1]
    
  • 4-(1-Sulfanylpropyl)phenol (Benzylic Thiol): The sulfur is attached to an

    
     hybridized carbon.[1] The insulating effect of this carbon prevents direct resonance delocalization of the thiolate charge into the ring.[1] However, the benzylic position allows for inductive stabilization and radical stability (via spin delocalization) if the C-S bond is homolytically cleaved.[1]
    
Stereochemistry[1]
  • 4-MP: Achiral.[1] Planar aromatic system.

  • 4-(1-Sulfanylpropyl)phenol: Chiral. The C1 carbon of the propyl chain is a stereocenter.[1] Synthetic pathways will yield a racemate (

    
    ) unless asymmetric synthesis is employed.[1] This is a critical consideration for drug-receptor binding affinity.
    
Visualization of Electronic Logic

The following diagram illustrates the divergent reactivity pathways driven by these electronic structures.

Electronic_LogicStartStructural OriginMP4-Mercaptophenol(Aryl Thiol)Start->MPSP4-(1-Sulfanylpropyl)phenol(Benzylic/Alkyl Thiol)Start->SPResonanceDirect Resonance(S lone pair -> Ring)MP->ResonanceInductionNo Resonance(sp3 Carbon Insulator)SP->InductionChiralityChiral Center (C1)Enantiomers existSP->ChiralityAcidity_MPHigh S-Acidity(pKa ~6.8)Resonance->Acidity_MPSelectivity_MPS-Selective Alkylation(at Neutral pH)Acidity_MP->Selectivity_MPAcidity_SPLow S-Acidity(pKa ~9.5-10)Induction->Acidity_SPSelectivity_SPCompetitive Alkylation(S vs O requires pH tuning)Acidity_SP->Selectivity_SP

Figure 1: Decision tree illustrating how structural connectivity dictates acidity and downstream reactivity.[1]

Part 2: Physicochemical Properties Data[1][2]

The most consequential difference for experimental design is the pKa inversion .[1]

Property4-Mercaptophenol (4-MP)4-(1-Sulfanylpropyl)phenolImpact on Protocol
Thiol Type Primary Aryl ThiolSecondary Benzylic ThiolSteric hindrance in the propyl derivative slows S-alkylation.[1]
Thiol pKa 6.82 (Acidic) [1]~9.5 - 10.0 (Weakly Acidic) [2]4-MP exists as thiolate at physiological pH; Propyl variant does not.[1]
Phenol pKa ~10.0~10.0Critical: In 4-MP, S is more acidic than O. In the propyl variant, S and O have comparable acidity.[1]
Nucleophilicity High (Soft Nucleophile)Moderate (Sterically hindered)4-MP is a superior scavenger for electrophiles.[1]
Redox Behavior Rapid oxidation to disulfideSlower oxidation; Benzylic C-S cleavage possible4-MP requires strict inert atmosphere (Argon).[1]
Physical State Solid (mp 33-35°C)Likely Oil/Low-melting SolidHandling difficulty differs.[1][2]
The "pKa Switch" Phenomenon

In 4-MP , the pKa difference (

14-(1-Sulfanylpropyl)phenol

11

Part 3: Experimental Protocols

Protocol: Chemoselective S-Alkylation

Objective: To selectively alkylate the sulfur atom in the presence of the free phenol.[1]

For 4-Mercaptophenol (Self-Validating System)

Because the thiol is significantly more acidic, pH control is the only variable needed.[1]

  • Dissolution: Dissolve 1.0 eq of 4-MP in MeOH/Water (9:1).

  • Base Selection: Add 1.1 eq of Sodium Bicarbonate (NaHCO₃) .

    • Mechanism:[1] NaHCO₃ (pKa of conjugate acid ~10.[1]3) will deprotonate the Aryl Thiol (pKa 6.[1]8) but leave the Phenol (pKa 10) largely protonated.[1]

  • Addition: Add 1.0 eq of electrophile (e.g., Benzyl Bromide) dropwise at 0°C.

  • Validation: Monitor by TLC. The disappearance of thiol odor and formation of a single spot indicates S-alkylation.[1] O-alkylation is suppressed by the protonated state of the phenol.[1]

For 4-(1-Sulfanylpropyl)phenol (Complex System)

Because pKa(S)

1Nucleophilicity (Kinetic Control)1
  • Solvent: Use a polar aprotic solvent (DMF or Acetone).[1]

    • Reasoning: Sulfur is a larger, softer nucleophile (Soft Acid/Base Theory).[1] In protic solvents, the phenolate is heavily solvated (H-bonding), reducing its reactivity, while the thiolate is less solvated.[1]

  • Base: Use Cesium Carbonate (Cs₂CO₃) (1.0 eq).[1]

    • Reasoning: The "Cesium Effect" promotes the solubility of the thiolate/phenolate ion pair and often favors the softer nucleophile (S) in competition.[1]

  • Temperature: Maintain -10°C to 0°C.

    • Reasoning: Lower temperatures favor the kinetic product (S-alkylation) over the thermodynamic product (O-alkylation) in some contexts, though S-alkylation is generally both kinetic and thermodynamic due to bond strength.[1]

  • Validation: NMR is required. Look for the shift of the benzylic proton (CH-S).[1]

Protocol: Synthesis of 4-(1-Sulfanylpropyl)phenol

Since this compound is not a standard catalog item, it is likely synthesized via reduction of the corresponding ketone.[1]

Workflow:

  • Starting Material: 4'-Hydroxypropiophenone.[1]

  • Step A (Protection): Protect Phenol (e.g., TBDMS-Cl).[1]

  • Step B (Thionation): Convert Ketone to Thioketone (Lawesson's Reagent) OR Reduce ketone to alcohol -> Mesylate -> Thioacetate displacement.[1]

    • Preferred Route: Reduction of ketone to alcohol, then conversion to thiol via Thioacetic acid/Mitsunobu or Lawesson's reagent followed by reduction.[1]

  • Step C (Deprotection): Global deprotection to yield the target.[1]

Part 4: Applications in Drug Development[1]

Linker Chemistry (ADCs and PROTACs)
  • 4-MP: Used as a "cleavable" linker motif.[1] The aryl-S bond is robust, but the disulfide formed from it is easily cleaved by intracellular glutathione.[1]

  • 4-(1-Sulfanylpropyl)phenol: The benzylic position is metabolically labile.[1] Cytochrome P450 enzymes can hydroxylate the benzylic carbon, leading to hemi-thioacetal instability and release of the thiol.[1] This makes it a candidate for pro-drug strategies where oxidative activation is required.[1]

Radical Scavenging (Antioxidants)[1]
  • 4-MP: Acts as a chain-breaking antioxidant similar to Vitamin E but utilizes the thiol group.[1]

  • Propyl Variant: The benzylic hydrogen (on the C1 propyl) is susceptible to abstraction.[1] This molecule can act as a dual scavenger: the phenol scavenges peroxy radicals, and the benzylic thiol repairs the resulting phenoxyl radical or scavenges a second radical.[1]

Part 5: Visualizing the Selectivity Pathway

The following Graphviz diagram details the decision logic for processing these molecules in a synthesis campaign.

Selectivity_ProtocolInput_MPInput: 4-Mercaptophenol(pKa S << O)Cond_WeakBaseWeak Base (NaHCO3)Protic SolventInput_MP->Cond_WeakBaseThermodynamic ControlInput_SPInput: 4-(1-Sulfanylpropyl)phenol(pKa S ~ O)Input_SP->Cond_WeakBaseFailsCond_SoftNuKinetic Control(Aprotic Solvent + Cs2CO3)Input_SP->Cond_SoftNuSoft/Hard TheoryOut_MP_SProduct: S-Alkylated(High Selectivity)Cond_WeakBase->Out_MP_SOut_MixProduct: Mixture(S- and O-Alkylated)Cond_WeakBase->Out_MixOut_SP_SProduct: S-Alkylated(Optimized Selectivity)Cond_SoftNu->Out_SP_S

Figure 2: Reaction engineering workflow for achieving chemoselective alkylation.

References

  • ChemBK. (2024).[1] 4-Mercaptophenol - Physico-chemical Properties and Acidity Data.[1] Retrieved from [Link][1]

  • Royal Society of Chemistry. (2019).[1] Theoretical modeling of pKa's of thiol compounds in aqueous solution. (Comparison of Aryl vs Alkyl Thiol Acidity). Retrieved from [Link]

  • PubChem. (2025).[1][3][4] 4-Mercaptophenol Compound Summary (CID 240147).[1] Retrieved from [Link][1]

  • Oreate AI Blog. (2026). Aryl vs. Benzyl: Understanding the Distinctive Chemistry. (General principles of Benzylic reactivity). Retrieved from [Link]

Technical Safety & Handling Guide: 4-(1-Sulfanylpropyl)phenol

[1]

CAS Registry Number: 1038982-24-9 Chemical Family: Thio-functionalized Phenols / Benzylic Thiols Synonyms: 4-(1-Mercaptopropyl)phenol; p-(1-Sulfanylpropyl)phenol

Part 1: Chemical Identity & Physicochemical Profiling[1]

This compound represents a bifunctional scaffold containing a phenolic hydroxyl group and a secondary benzylic thiol. This dual functionality dictates its high reactivity profile, particularly regarding oxidation and metal chelation.

Structural Analysis & Reactivity

The molecule features a propyl chain at the para position of a phenol ring. Crucially, the thiol (-SH) group is located at the benzylic (C1) position of the propyl chain.[1]

  • Phenolic Moiety: Provides acidity (

    
    ) and susceptibility to electrophilic aromatic substitution.
    
  • Benzylic Thiol: Highly nucleophilic and prone to rapid oxidation to form disulfides upon air exposure. The benzylic position stabilizes radical intermediates, accelerating auto-oxidation compared to alkyl thiols.

Quantitative Data Summary

Note: As a specialized research intermediate, some values are predicted based on Structure-Activity Relationships (SAR) of close analogs like 4-mercaptophenol.[1]

PropertyValue / PredictionExperimental Basis
Molecular Formula

Stoichiometry
Molecular Weight 168.26 g/mol Calculated
Physical State Viscous Oil or Low-Melting SolidAnalog comparison (4-Mercaptophenol MP: 33-35°C)
Boiling Point ~140-150°C @ 0.5 mmHgPredicted (High VP due to H-bonding)
Solubility DMSO, Methanol, DCMLipophilic chain + Polar groups
Odor Threshold < 1 ppb (Estimated)Characteristic "stench" of benzylic thiols
Acidity (

)
Phenol: ~9.9; Thiol: ~10.5Electronic effects of alkyl substitution

Part 2: Critical Hazards & Mechanistic Toxicology[1]

Core Directive: Treat this compound as Acute Toxic (Dermal/Oral) and Corrosive .

The "Double-Edged" Toxicity

Unlike simple phenols, the addition of the thiol group introduces specific metabolic hazards.

  • Protein Adduction: The benzylic thiol is a soft nucleophile that can irreversibly bind to cysteine residues in proteins (Michael addition or disulfide exchange), potentially leading to skin sensitization and enzyme inhibition.

  • Uncoupling Activity: Substituted phenols are known uncouplers of oxidative phosphorylation in mitochondria. The lipophilic propyl chain enhances membrane permeability, potentially increasing systemic toxicity compared to phenol itself.

Reactivity Hazards[1]
  • Incompatibility: Reacts vigorously with strong oxidizing agents (e.g., nitric acid, peroxides), leading to sulfoxide/sulfone formation or combustion.

  • Metal Corrosivity: The thiol group rapidly corrodes copper, brass, and silver. Use only Stainless Steel (304/316) or Hastelloy equipment.

Part 3: Advanced Handling & Containment Protocols

The "Stench" Containment System

Benzylic thiols possess a penetrating, garlic-like odor that can induce nausea and adhere to clothing for days. Standard fume hoods are often insufficient for prevention of laboratory contamination; they only protect the user.

Protocol: The "Double-Barrier" Method

  • Primary Containment: All weighing and transfer must occur within a Glovebox (Nitrogen atmosphere) or a Vented Balance Enclosure .

  • Secondary Abatement: All glassware and tools must be decontaminated inside the hood before removal.

    • Decontamination Solution: 10% Sodium Hypochlorite (Bleach) or 5% Hydrogen Peroxide (adjusted to pH 9).

    • Mechanism:[1][2] Oxidizes the volatile thiol (-SH) to the non-volatile sulfonate (-SO3H).[1]

Air-Sensitive Storage

Due to the benzylic radical stabilization, this compound will dimerize to the disulfide (Ar-CH(S-S)-Ar) if stored in air.[1]

  • Requirement: Store under Argon or Nitrogen atmosphere.

  • Temperature: 2-8°C (Refrigerated) to slow auto-oxidation.

Part 4: Emergency Response & Decontamination[1]

Scenario: Spillage outside the fume hood.

  • DO NOT wash with water immediately. Water spreads the hydrophobic oil and increases surface area for volatilization.

  • Step 1: Evacuate the immediate area.[3][4][5][6]

  • Step 2: Don PPE (Butyl rubber gloves, Respirator with Organic Vapor/Acid Gas cartridges).

  • Step 3 (Chemical Neutralization): Apply a slurry of Calcium Hypochlorite or soak with Dilute Bleach (1-2%) .[1]

    • Warning: The oxidation of thiols by bleach is exothermic . Do not use concentrated bleach on large pools of pure chemical; it may boil or spatter.

  • Step 4: Absorb with vermiculite and dispose of as hazardous sulfur waste.

Part 5: Experimental Workflow & Signaling Pathways

Visualization: Auto-Oxidation Pathway

The following diagram illustrates the degradation pathway researchers must avoid. The benzylic position makes the thiol hydrogen highly abstractable.

OxidationPathwayCompound4-(1-Sulfanylpropyl)phenol(Active Thiol)RadicalBenzylic Thiyl Radical(Intermediate)Compound->Radical O2 / Light(H-abstraction)SulfonateSulfonic Acid(Odorless Decomp Product)Compound->Sulfonate NaOCl (Bleach)(Decontamination)DisulfideDisulfide Dimer(Inactive Impurity)Radical->Disulfide Dimerization(Rapid)

Caption: Figure 1. Degradation and Decontamination Pathways.[7] Note the rapid dimerization risk due to benzylic stabilization.

Synthesis/Derivatization Workflow

When using this compound as a nucleophile (e.g., for thioether synthesis), the order of addition is critical to prevent disulfide formation.

  • Degas Solvents: Sparge all solvents (DMF, THF) with Argon for 15 mins.

  • Base Selection: Use non-nucleophilic bases (

    
     or DIPEA). Avoid strong hydroxides if the phenolic ester is not desired.
    
  • Addition: Add the electrophile before the base if possible, or add the thiol slowly to a basic solution of the electrophile to keep the concentration of the free thiolate anion low (minimizing disulfide coupling).

Part 6: References & Authority[1]

  • BLD Pharm. (n.d.). Safety Data Sheet: 4-(1-Sulfanylpropyl)phenol (CAS 1038982-24-9).[1] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13055557, 4-(1-Hydroxypropyl)phenol (Structural Analog). Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-Mercaptophenol (Functional Analog). Retrieved from [1]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Benzenethiol). 29 CFR 1910.1000.

Disclaimer: This guide is intended for experienced research personnel. While based on the latest chemical safety principles and available data, it does not replace site-specific risk assessments required by local regulations.[1]

Methodological & Application

Application Note & Protocol: Photo-initiated Thiol-Ene Conjugation Using 4-(1-Sulfanylpropyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol for the thiol-ene click reaction using 4-(1-Sulfanylpropyl)phenol.

Abstract

The thiol-ene reaction has emerged as a premier "click" chemistry tool, prized for its high efficiency, rapid kinetics under mild conditions, and minimal byproducts.[1][2] This guide provides a comprehensive protocol for the photo-initiated radical thiol-ene reaction, specifically utilizing 4-(1-Sulfanylpropyl)phenol. We delve into the mechanistic nuances of this reaction, with special consideration for the dual reactivity of the phenolic thiol, which contains both a nucleophilic thiol for the "click" addition and a phenolic hydroxyl group that can act as a radical scavenger. This document provides researchers, particularly those in drug development and material science, with a robust framework for experimental design, execution, in-situ monitoring, and troubleshooting, enabling the synthesis of novel thioether-linked conjugates for applications ranging from bioconjugation to advanced polymer synthesis.[3][4]

Scientific Foundation and Mechanistic Insights

The photo-initiated thiol-ene reaction is a radical-mediated step-growth addition process.[5] The reaction proceeds via a free-radical chain mechanism that can be broken down into three key stages: initiation, propagation, and termination.

  • Initiation: A photoinitiator, upon absorption of photons (typically UV or visible light), generates free radicals.[6] These primary radicals then abstract a hydrogen atom from the thiol (R-SH), producing a highly reactive thiyl radical (R-S•).

  • Propagation: This is a two-step cycle. First, the thiyl radical adds across an alkene ('ene') double bond in an anti-Markovnikov fashion, forming a carbon-centered radical intermediate.[1] Next, this carbon radical participates in a chain-transfer step by abstracting a hydrogen from another thiol molecule. This regenerates the thiyl radical and forms the final thioether product, allowing the cycle to continue.

  • Termination: The reaction ceases when two radicals combine or are quenched by inhibitors.

Unique Considerations for 4-(1-Sulfanylpropyl)phenol

The presence of the phenol group introduces a critical consideration. Phenolic hydroxyl groups are excellent hydrogen donors and can act as radical scavengers, potentially inhibiting the radical chain reaction. This can compete with the desired chain-transfer step, leading to lower yields or reaction failure. Successful implementation requires careful selection of the photoinitiator and reaction conditions to ensure the rate of the thiol-ene propagation cycle far exceeds the rate of inhibition by the phenol. High-efficiency photoinitiators and a high photon flux are often beneficial.

Thiol_Ene_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle Initiator Photoinitiator (e.g., DMPA) Radicals Primary Radicals (I•) Initiator->Radicals UV Light (hv) Thiyl_Radical Thiyl Radical (Ar-S•) Radicals->Thiyl_Radical H-Abstraction Thiol Phenolic Thiol (Ar-SH) Carbon_Radical Carbon-Centered Radical Thiyl_Radical->Carbon_Radical Addition Ene Alkene Partner (R-CH=CH₂) Product Thioether Product Carbon_Radical->Product Chain Transfer (from new Ar-SH) Product->Thiyl_Radical Regenerates

Caption: Radical-mediated thiol-ene reaction mechanism.

Materials, Reagents, and Equipment

Reagents
  • Thiol: 4-(1-Sulfanylpropyl)phenol (Purity >95%)

  • Ene Partner: N-Hydroxysuccinimide (NHS)-functionalized 4-arm PEG Norbornene (for bioconjugation example) or 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione (for cross-linking applications).

  • Photoinitiator: 2,2-Dimethoxy-2-phenylacetophenone (DMPA, Irgacure 651).

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), depending on substrate solubility.

  • Inhibitor Remover: Basic alumina columns (if needed for 'ene' reagent).

Equipment
  • UV Lamp (365 nm, e.g., a benchtop UV curing lamp or LED source).

  • Schlenk flasks or amber vials with magnetic stir bars.

  • Syringes and needles for inert atmosphere techniques.

  • Magnetic stir plate.

  • Analytical instruments: NMR spectrometer, Mass Spectrometer (LC-MS or MALDI-TOF), FTIR spectrometer.

  • Purification system: Preparative HPLC or Flash Chromatography system.

Detailed Experimental Protocol

This protocol describes the conjugation of 4-(1-Sulfanylpropyl)phenol to a multi-arm PEG-Norbornene. Adjustments may be necessary based on the specific 'ene' substrate used.

Workflow Overview

Caption: Step-by-step experimental workflow diagram.

Reagent Preparation
  • 'Ene' Solution: Prepare a 10 mM stock solution of the PEG-Norbornene in anhydrous DMF.

  • Thiol Solution: Prepare a 50 mM stock solution of 4-(1-Sulfanylpropyl)phenol in anhydrous DMF. A higher concentration helps favor the bimolecular reaction.

  • Initiator Solution: Prepare a 100 mM stock solution of DMPA in anhydrous DMF. Store protected from light.

Reaction Procedure
  • To an amber vial equipped with a magnetic stir bar, add 1 mL of the 10 mM PEG-Norbornene solution (0.01 mmol, 1 eq).

  • Add 0.22 mL of the 50 mM 4-(1-Sulfanylpropyl)phenol solution (0.011 mmol, 1.1 eq per norbornene group). A slight excess of thiol is used to drive the reaction to completion and compensate for any oxidative dimerization.

  • Add 0.02 mL of the 100 mM DMPA solution (0.002 mmol, 2 mol% relative to the thiol). The initiator concentration may need optimization (typically 0.1-5 mol%).

  • Seal the vial with a septum cap and degas the solution by bubbling with nitrogen or argon for 15 minutes to remove oxygen, which is a radical inhibitor.

  • Place the vial on a magnetic stirrer approximately 5-10 cm from the 365 nm UV source.

  • Turn on the UV lamp to initiate the reaction. Let the reaction stir at room temperature.

Reaction Monitoring
  • Real-Time Monitoring: For kinetic studies, the reaction can be monitored in situ using techniques like FT-IR by observing the disappearance of the S-H stretch (~2550 cm⁻¹) or Raman spectroscopy.[7]

  • Offline Monitoring: At set time points (e.g., 2, 5, 10, 30 min), carefully withdraw a small aliquot (5 µL) under a positive pressure of inert gas. Quench the reaction by exposing it to air and diluting it in solvent for analysis by LC-MS to track the consumption of starting material and the formation of the product.

Work-up and Purification
  • Once the reaction is complete (typically < 30 minutes), turn off the UV lamp. Open the vial to air to quench any remaining radicals.

  • For polymeric products, purification can be achieved by dialysis against an appropriate solvent (e.g., methanol or water) to remove the unreacted thiol and photoinitiator byproducts.

  • For smaller molecules, the product can be purified using preparative reverse-phase HPLC or silica gel flash chromatography.

Characterization and Data Interpretation

Proper characterization is essential to confirm the successful formation of the thioether bond.

Technique Purpose Expected Result
¹H NMR Structural ConfirmationDisappearance of the thiol proton (S-H ) peak (typically 1.5-2.5 ppm) and the alkene proton peaks of the 'ene' (e.g., 6.0-6.2 ppm for norbornene). Appearance of new aliphatic protons corresponding to the newly formed C-H bonds adjacent to the sulfur atom.[8][9]
Mass Spec. Molecular Weight ConfirmationThe observed mass should correspond to the calculated mass of the final conjugate (Mass of 'Ene' + Mass of Thiol).
FTIR Functional Group AnalysisDisappearance of the characteristic sharp S-H stretching band around 2550 cm⁻¹.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Oxygen Inhibition: Incomplete degassing. 2. Phenol Inhibition: The phenolic -OH is scavenging radicals. 3. Insufficient UV/Initiator: Low light intensity or degraded initiator.1. Improve inert atmosphere technique; use freeze-pump-thaw cycles for sensitive reactions. 2. Increase initiator concentration (e.g., to 5 mol%). Increase UV light intensity or decrease distance to the lamp. 3. Use a fresh stock solution of the photoinitiator. Confirm lamp output.
Side Product Formation 1. Thiol Dimerization: Oxidation of thiol to form a disulfide (R-S-S-R). 2. 'Ene' Homopolymerization: Can occur with certain 'ene' types like acrylates, though less common in step-growth thiol-ene.1. Ensure the reaction is strictly anaerobic. Use a slight excess of thiol to favor the thiol-ene reaction over dimerization. 2. This is inherent to the 'ene' choice. Norbornenes and vinyl ethers are less prone to this than acrylates. Ensure the thiol is present before initiation.
Inconsistent Results 1. Reagent Purity: Inhibitors present in the 'ene' monomer. 2. Variable Light Intensity: Inconsistent lamp positioning or aging bulb.1. Pass 'ene' reagents through a column of basic alumina to remove phenolic stabilizers. 2. Standardize the distance from the lamp to the reaction vessel. Monitor lamp age and output.

Applications in Drug Development and Research

The ability to conjugate a phenolic moiety onto a scaffold via a robust thioether linkage opens several possibilities:

  • Antioxidant Materials: The phenol group can be used to impart antioxidant properties to polymers or surfaces.

  • Bioconjugation: The phenol's hydroxyl group can serve as a handle for further modification, such as radiolabeling (e.g., with ¹²⁵I) or attachment of other molecules.

  • Drug Delivery Systems: Functionalizing nanoparticles or hydrogels with phenolic compounds can enhance loading of certain drugs through hydrogen bonding or π-π stacking interactions.[3][4]

  • High-Affinity Binders: The phenol moiety is a common motif in kinase inhibitors and other protein binders; incorporating it into larger constructs can be a strategy for developing targeted therapeutics.

Safety Precautions

  • Handle thiols in a well-ventilated fume hood as they often have strong, unpleasant odors and can be toxic.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • UV radiation is harmful to the eyes and skin. Ensure the UV source is properly shielded during operation.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

  • Wikipedia. (n.d.). Thiol-ene reaction. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Thiol-ene reaction – Knowledge and References. Retrieved from [Link]

  • ACS Publications. (2003). Thiol−Ene Photopolymerization Mechanism and Rate Limiting Step Changes for Various Vinyl Functional Group Chemistries. Macromolecules. Retrieved from [Link]

  • WordPress. (n.d.). Radical Addition to Unsaturated Bonds –Thiol Ene/Yne Reactions. Retrieved from [Link]

  • MDPI. (2018). Sunlight-Mediated Thiol–Ene/Yne Click Reaction: Synthesis and DNA Transfection Efficiency of New Cationic Lipids. Molecules. Retrieved from [Link]

  • MDPI. (2021). Thiol-ene Reaction: An Efficient Tool to Design Lipophilic Polyphosphoesters for Drug Delivery Systems. Polymers. Retrieved from [Link]

  • PMC. (2012). “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths. Journal of Chromatography A. Retrieved from [Link]

  • SciSpace. (2014). Synthetic applications of intramolecular thiol-ene "click" reactions. Molecules. Retrieved from [Link]

  • ANU. (2021). Thiol-Ene Photopolymerization under Blue, Green and Red LED Irradiation. Polymers. Retrieved from [Link]

  • Google Patents. (n.d.). US5876805A - Visible light polymerizable thiol-ene composition.
  • RSC Publishing. (2013). Synthesis of thiolated and acrylated nanoparticles using thiol -ene click chemistry: towards novel mucoadhesive materials for drug delivery. RSC Advances. Retrieved from [Link]

  • ACS Publications. (2016). Thiol−ene Click Hydrogels for Therapeutic Delivery. ACS Chemical Reviews. Retrieved from [Link]

  • ACS Publications. (n.d.). Thiol-ene Click Chemistry: A Biocompatible Way for Orthogonal Bioconjugation of Colloidal Nanoparticles. Retrieved from [Link]

  • Wiley Online Library. (2012). Visible-Light-Mediated Thiol-Ene Hydrogelation Using Eosin-Y as the Only Photoinitiator. Macromolecular Bioscience. Retrieved from [Link]

  • MDPI. (2014). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. Molecules. Retrieved from [Link]

  • RSC Publishing. (2015). Preparation of click thiol-ene/thiol-epoxy thermosets by controlled photo/thermal dual curing sequence. Polymer Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of the photoactivated thiol-"ene" reaction. Retrieved from [Link]

  • RSC Publishing. (2020). Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy. Polymer Chemistry. Retrieved from [Link]

  • MDPI. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules. Retrieved from [Link]

  • PMC. (2020). Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy. Polymer Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Thiol-ene coupling reaction achievement and monitoring by “in situ” UV-irradiation NMR spectroscopy - Electronic supplementary information. Retrieved from [Link]

Sources

Application Note: Utilizing 4-(1-Sulfanylpropyl)phenol as a Novel Crosslinker for Advanced Phenolic Resins

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Evolving Phenolic Resins with Thiol-Based Crosslinking

Phenolic resins, the first entirely synthetic polymers, have remained indispensable in a multitude of applications, from automotive and aerospace to electronics and adhesives, owing to their exceptional thermal stability, chemical resistance, and mechanical strength.[1][2][3][4] The performance of these thermosetting polymers is intrinsically linked to their three-dimensional crosslinked network.[5][6] Traditional crosslinking, often achieved through the condensation of hydroxymethyl groups in resole resins at elevated temperatures, can sometimes lead to brittleness.[7][8] This application note introduces a novel approach to phenolic resin technology by employing 4-(1-sulfanylpropyl)phenol as a crosslinking agent. This bifunctional molecule, possessing both a reactive thiol group and a phenolic hydroxyl group, offers the potential for a dual-curing mechanism, leading to resins with enhanced toughness, tailored properties, and potential applications in advanced materials and drug delivery systems.[9]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 4-(1-sulfanylpropyl)phenol in the synthesis and curing of phenolic resins. We will delve into the underlying chemical principles, provide detailed experimental protocols, and outline characterization techniques to validate the successful incorporation and crosslinking of this novel agent.

The Chemistry of Phenolic Resins and the Role of Crosslinkers

Phenolic resins are typically categorized into two main types: novolacs and resoles.[4][6] Resole resins, synthesized with a molar excess of formaldehyde to phenol under alkaline conditions, contain reactive hydroxymethyl groups that can undergo self-condensation upon heating to form a rigid, crosslinked network.[4][8] The degree of crosslinking is a critical parameter that dictates the final properties of the cured resin, such as its glass transition temperature (Tg) and mechanical strength.[5]

The introduction of a crosslinker like 4-(1-sulfanylpropyl)phenol presents an opportunity to modify this network architecture. The phenolic hydroxyl group of this molecule can participate in the initial polycondensation reaction during the formation of the phenolic resin prepolymer. Subsequently, the thiol (-SH) group can engage in crosslinking reactions, such as thiol-ene or thiol-etherification reactions, with other reactive sites within the resin matrix. This can lead to a more defined and potentially more flexible network structure compared to traditional resole curing.

Mechanism of Action: Dual-Functionality of 4-(1-Sulfanylpropyl)phenol

The proposed mechanism for the incorporation and crosslinking of 4-(1-sulfanylpropyl)phenol in a phenolic resin system involves a two-stage process:

  • Incorporation into the Resin Backbone: During the synthesis of the phenolic resin prepolymer (a resole in this proposed protocol), the phenolic hydroxyl group of 4-(1-sulfanylpropyl)phenol can react with formaldehyde in a similar manner to phenol itself. This incorporates the thiol-functionalized phenol into the linear or branched polymer chains.

  • Thiol-Based Crosslinking: During the curing stage, the pendant thiol groups can react via several potential pathways:

    • Thiol-Ene Reaction: If the phenolic resin formulation includes components with carbon-carbon double bonds (enes), a highly efficient and specific thiol-ene "click" reaction can be initiated, typically via radical or nucleophilic pathways.[10][11][12][13][14]

    • Thiol-Hydroxymethyl Reaction: The thiol group can react with the hydroxymethyl groups present in the resole resin, forming a thioether linkage and releasing a molecule of water. This reaction can be catalyzed by acid or base and provides a direct method for crosslinking.

    • Thiol-Epoxy Reaction: If the phenolic resin is blended with an epoxy resin, the thiol group can readily react with the epoxide ring, offering another versatile crosslinking route.

This dual-curing approach allows for greater control over the crosslink density and the introduction of flexible thioether linkages, which can enhance the toughness and impact resistance of the final material.

Experimental Protocols

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
PhenolReagent GradeSigma-Aldrich
Formaldehyde (37% in water)Reagent GradeFisher Scientific
Sodium HydroxideACS Reagent GradeVWR
4-(1-Sulfanylpropyl)phenol>95% Purity(Hypothetical Supplier)
Ethyl AcetateACS Reagent GradeFisher Scientific
Brine (saturated NaCl solution)Laboratory PreparedN/A
Anhydrous Magnesium SulfateReagent GradeSigma-Aldrich
Round-bottom flasks (various sizes)Borosilicate GlassKimble
Reflux CondenserBorosilicate GlassAce Glass
Magnetic Stirrer with HotplateStandard Laboratory GradeIKA
Rotary EvaporatorStandard Laboratory GradeBüchi
High-Vacuum PumpStandard Laboratory GradeEdwards
Fourier-Transform Infrared (FTIR) SpectrometerWith ATR accessoryPerkinElmer or equivalent
Nuclear Magnetic Resonance (NMR) Spectrometer400 MHz or higherBruker or equivalent
Thermogravimetric Analyzer (TGA)Standard Laboratory GradeTA Instruments or equivalent
Differential Scanning Calorimeter (DSC)Standard Laboratory GradeMettler Toledo or equivalent
Protocol 1: Synthesis of Thiol-Functionalized Phenolic Resin Prepolymer

This protocol outlines the synthesis of a resole-type phenolic resin with incorporated 4-(1-sulfanylpropyl)phenol.

Workflow Diagram:

Synthesis_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Phenol Phenol Mixing Combine Reagents in Flask Phenol->Mixing Formaldehyde Formaldehyde Formaldehyde->Mixing NaOH NaOH Solution NaOH->Mixing Thiol_Phenol 4-(1-Sulfanylpropyl)phenol Thiol_Phenol->Mixing Heating Heat to 70-80°C under Reflux Mixing->Heating Stirring Monitoring Monitor Viscosity Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Desired Viscosity Reached Neutralization Neutralize with Acid Cooling->Neutralization Extraction Extract with Ethyl Acetate Neutralization->Extraction Drying Dry with MgSO4 Extraction->Drying Evaporation Remove Solvent (Rotovap) Drying->Evaporation Final_Resin Thiol-Functionalized Phenolic Resin Prepolymer Evaporation->Final_Resin

Caption: Workflow for the synthesis of the thiol-functionalized phenolic resin prepolymer.

Step-by-Step Procedure:

  • Reagent Preparation:

    • In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, combine phenol (e.g., 0.5 mol) and 4-(1-sulfanylpropyl)phenol (e.g., 0.05 mol, representing 10 mol% of total phenolic content).

    • Add 37% formaldehyde solution (e.g., 0.825 mol, maintaining a formaldehyde to total phenol ratio of 1.5:1).

    • Slowly add a 50% (w/w) sodium hydroxide solution as a catalyst (e.g., 2-4% by weight of the total reactants).

  • Reaction:

    • Heat the reaction mixture to 70-80°C with constant stirring.

    • Maintain this temperature and monitor the reaction progress by observing the increase in viscosity. The reaction time will typically be in the range of 1-3 hours. The reaction is exothermic, so careful temperature control is necessary.

  • Work-up and Purification:

    • Once the desired viscosity is achieved (this will need to be determined empirically based on the desired properties of the final resin), cool the mixture to room temperature.

    • Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl or acetic acid) to a pH of ~7.

    • Transfer the mixture to a separatory funnel and extract the resin with ethyl acetate (3 x 100 mL).

    • Wash the combined organic layers with brine (2 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the viscous thiol-functionalized phenolic resin prepolymer.

Protocol 2: Curing of the Thiol-Functionalized Phenolic Resin

This protocol describes the thermal curing of the synthesized prepolymer.

Step-by-Step Procedure:

  • Preparation for Curing:

    • Cast the synthesized resin into a pre-heated mold (e.g., aluminum or silicone).

    • Place the mold in a programmable oven.

  • Curing Schedule:

    • A typical curing schedule involves a multi-step heating process to allow for the gradual removal of water and other volatiles and to ensure a uniform cure. A representative schedule is:

      • Heat to 80°C for 2 hours.

      • Ramp to 120°C over 1 hour and hold for 2 hours.

      • Ramp to 160°C over 1 hour and hold for 4-6 hours for final curing.

    • The optimal curing schedule will depend on the specific formulation and desired properties and may require optimization.

  • Post-Curing:

    • After the curing cycle is complete, allow the oven to cool down slowly to room temperature to minimize thermal stress and prevent cracking of the cured resin.

    • Carefully demold the cured phenolic resin sample.

Characterization of the Crosslinked Phenolic Resin

A suite of analytical techniques should be employed to confirm the successful synthesis and crosslinking of the 4-(1-sulfanylpropyl)phenol-modified phenolic resin.

Analytical TechniquePurposeExpected Observations
FTIR Spectroscopy To identify functional groups and monitor the curing process.- Disappearance of the S-H stretching band (~2550 cm⁻¹).- Broadening of the O-H stretching band (~3300 cm⁻¹) due to the formation of a crosslinked network.- Changes in the C-O stretching region (~1000-1200 cm⁻¹) indicative of ether and thioether bond formation.
¹H and ¹³C NMR Spectroscopy To elucidate the structure of the prepolymer.- Signals corresponding to the propylthiol group.- Characteristic aromatic signals of the phenol and 4-(1-sulfanylpropyl)phenol moieties.- Resonances for methylene and methylene ether bridges.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability and char yield.- Increased thermal stability compared to the unmodified phenolic resin.- Higher char yield at elevated temperatures, indicating a more robust crosslinked network.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) and curing behavior.- An exothermic peak during the first heating scan of the prepolymer, corresponding to the curing reaction.- A distinct glass transition temperature (Tg) in the second heating scan of the cured resin. The Tg value will be dependent on the crosslink density.
Dynamic Mechanical Analysis (DMA) To assess the viscoelastic properties and crosslink density.- Determination of storage modulus, loss modulus, and tan delta as a function of temperature.- The peak of the tan delta curve can also be used to determine the Tg.

Visualization of the Crosslinking Mechanism

The following diagram illustrates the proposed crosslinking reaction between the thiol group of the incorporated 4-(1-sulfanylpropyl)phenol and a hydroxymethyl group on an adjacent phenolic resin chain.

Caption: Proposed reaction for thioether bridge formation during curing.

Conclusion and Future Outlook

The use of 4-(1-sulfanylpropyl)phenol as a crosslinker for phenolic resins represents a promising avenue for the development of advanced materials with tailored properties. The dual functionality of this molecule allows for its integration into the polymer backbone and subsequent thiol-based crosslinking, offering the potential for enhanced toughness, flexibility, and thermal stability. The protocols and characterization techniques outlined in this application note provide a solid foundation for researchers to explore this novel class of phenolic resins.

Further investigations could focus on varying the concentration of the thiol-functionalized phenol to fine-tune the crosslink density and resulting material properties. Exploring different curing mechanisms, such as UV-initiated thiol-ene reactions, could also lead to the development of new processing techniques for these materials. The unique chemistry of these modified resins may also open up new possibilities in applications requiring specific surface functionalities, such as in drug delivery systems where the thiol groups could be used for conjugation of biomolecules.

References

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol–Ene Click Chemistry.
  • Lowe, A. B. (2010). Thiol-ene “click” reactions and recent applications in polymer and materials synthesis. Polymer Chemistry, 1(1), 17-36.[11]

  • Lowe, A. B. (2014). Thiol–ene “click” reactions and recent applications in polymer and materials synthesis: a first update. Polymer Chemistry, 5(17), 4820-4853.[12]

  • Killops, K. L., Campos, L. M., & Hawker, C. J. (2008). Robust, efficient, and orthogonal synthesis of dendrimers via thiol-ene "click" chemistry. Journal of the American Chemical Society, 130(15), 5062-5064.
  • Campos, L. M., Killops, K. L., Sakai, R., Paulusse, J. M., Damiron, D., Drockenmuller, E., ... & Hawker, C. J. (2008). Development of thermal and photochemical strategies for thiol-ene click polymer functionalization. Macromolecules, 41(19), 7063-7070.
  • A. Pizzi, & K. L. Mittal (Eds.). (2003). Handbook of Adhesive Technology, Revised and Expanded. CRC Press.
  • Izumi, A., Nakao, T., & Shibayama, M. (2012). Structure–property relationships of cross-linked phenolic resins. Soft Matter, 8(19), 5283-5292.[5]

  • Gardziella, A., Pilato, L. A., & Knop, A. (2000).
  • García, D. E., Glasser, W. G., Pizzi, A., & de la Lastra, J. T. (2005). Characterization of phenol-formaldehyde prepolymer resins by in line FT-IR spectroscopy. Journal of Applied Polymer Science, 98(2), 708-715.[8]

  • Wikipedia. (2024). Phenol formaldehyde resin. Retrieved from [Link][4]

  • JFE Chemical Corporation. (n.d.). Development and Applications of Functional Phenolic Resins. Retrieved from a relevant JFE Chemical publication.[1]

  • Singh, I., & Kaur, G. (2012). Ion exchange resins as drug delivery carriers. Journal of Chemical and Pharmaceutical Research, 4(1), 1-11.

  • International Journal of Creative Research Thoughts. (2024). A Review on Drug Resin Complex and Its Pharmaceutical Application. Retrieved from [Link][9]

  • PubChem. (n.d.). 4-(1-Propen-1-yl)phenol. Retrieved from [Link][15]

Sources

Precision Surface Engineering: Functionalization of Gold Nanoparticles with 4-(1-Sulfanylpropyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

This application note details the robust protocol for the surface modification of citrate-stabilized gold nanoparticles (AuNPs) with 4-(1-Sulfanylpropyl)phenol . Unlike direct thiophenols (e.g., 4-mercaptophenol), the inclusion of a propyl spacer in this ligand provides critical steric flexibility, decoupling the phenolic "head" from the gold surface. This architecture preserves the electrochemical and enzymatic reactivity of the phenol group, making these conjugates ideal candidates for tyrosinase sensing , pH-responsive switches , and directed antibody conjugation .

Key Mechanistic Advantages
  • Decoupled Reactivity: The propyl chain prevents quenching of the phenol's electronic states by the metal surface (plasmonic quenching).

  • Steric Stabilization: The alkyl spacer forms a semi-crystalline self-assembled monolayer (SAM), providing better colloidal stability than rigid aromatic thiols.

  • Bifunctionality: The exposed phenol group serves as a versatile anchor for azo-coupling or enzymatic oxidation (Phenol

    
     Quinone).
    

Materials & Equipment

To ensure reproducibility, use analytical grade reagents and acid-washed glassware (Aqua Regia: 3:1 HCl:HNO


).
ComponentSpecificationPurpose
Gold Precursor HAuCl


3H

O (99.99%)
Core synthesis
Reducing Agent Trisodium Citrate DihydrateReduction & initial stabilization
Target Ligand 4-(1-Sulfanylpropyl)phenol (>95%)Surface functionalization
Solvent Matrix Ethanol (Absolute) & Milli-Q WaterLigand solubilization
Inert Gas Nitrogen or Argon (UHP)Preventing disulfide oxidation
Filtration 0.22

m PES Syringe Filters
Removing aggregates

Experimental Protocols

Protocol A: Synthesis of High-Uniformity Citrate-AuNP Seeds (Turkevich-Frens Modified)

Target Size: ~15 nm | Concentration: ~1 nM

  • Preparation: Clean all glassware with Aqua Regia, rinse thoroughly with Milli-Q water, and dry.

  • Boiling: Bring 100 mL of 1 mM HAuCl

    
     solution to a rolling boil under vigorous stirring (magnetic stir bar at 500 rpm).
    
  • Reduction: Rapidly inject 10 mL of 38.8 mM Trisodium Citrate solution.

  • Nucleation: The solution will shift color: Pale Yellow

    
     Colorless 
    
    
    
    Dark Blue/Black
    
    
    Deep Wine Red.
  • Annealing: Maintain boiling for 15 minutes to ensure monodispersity.

  • Cooling: Remove from heat and stir until room temperature is reached.

  • QC Check: Measure UV-Vis absorbance.

    
     should be 518–520 nm .
    
Protocol B: Ligand Exchange (Citrate 4-(1-Sulfanylpropyl)phenol)

Critical Step: The ligand is hydrophobic.[1] A co-solvent approach is required to prevent shock-aggregation.

  • Ligand Solution: Dissolve 10 mg of 4-(1-Sulfanylpropyl)phenol in 5 mL of absolute ethanol . Purge with N

    
     for 5 mins to prevent disulfide formation.
    
  • Conditioning: Take 10 mL of Citrate-AuNPs (from Protocol A). Add 10

    
    L  of Tween-20 (1% solution) as a temporary stabilizer (optional but recommended for high stability).
    
  • Dropwise Addition: Under moderate stirring (300 rpm), add the ethanolic ligand solution dropwise to the AuNP suspension.

    • Note: The final solvent ratio should not exceed 20% Ethanol to maintain colloidal stability.

  • Incubation: Seal the vessel under N

    
     and stir in the dark for 12–24 hours . This allows the thiol to displace the citrate (Au-S bond strength > Au-COO
    
    
    
    ).
  • Purification (Centrifugation):

    • Centrifuge at 12,000 x g for 20 minutes.

    • Carefully remove the supernatant (containing excess ligand and displaced citrate).

    • Resuspend the pellet in 10 mM Phosphate Buffer (pH 7.4) or Milli-Q water.

    • Repeat 2x to ensure complete removal of unbound ligands.

Workflow Visualization

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Functionalization HAuCl4 HAuCl4 (Precursor) Seeds Citrate-AuNPs (Negatively Charged) HAuCl4->Seeds Boiling Citrate Na-Citrate (Reducing Agent) Citrate->Seeds Exchange Ligand Exchange (12-24h, Dark) Seeds->Exchange Substrate Ligand 4-(1-Sulfanylpropyl)phenol (Ethanolic Soln) Ligand->Exchange Displacement Purify Centrifugation (12,000 x g) Exchange->Purify Final Phenol-AuNPs (Bio-Ready) Purify->Final Resuspension

Figure 1: Step-by-step workflow for the synthesis and purification of Phenol-functionalized Gold Nanoparticles.

Quality Control & Characterization

Validation is a multi-step process. Do not rely on a single metric.

MetricTechniqueExpected OutcomeMechanism
Optical Property UV-Vis Spectroscopy2–5 nm Red Shift (e.g., 520

524 nm)
Change in local Refractive Index (RI) at the surface confirms ligand attachment.
Surface Charge Zeta PotentialShift from -35 mV (Citrate) to -15 mV (Phenol)Neutralization of surface charge. (Value depends on pH; phenol pKa

10).
Size/Dispersity DLS / TEMHydrodynamic diameter increases by ~1–2 nmFormation of the organic monolayer.
Chemical Identity FTIRPeaks at 3300 cm

(-OH) and 1500–1600 cm

(Aromatic C=C)
Presence of the phenolic ring. Disappearance of S-H stretch indicates Au-S bonding.
Troubleshooting Guide
  • Aggregation (Blue Shift/Precipitate):

    • Cause: Ligand density is too high, causing hydrophobic attraction between particles.

    • Fix: Use a mixed monolayer approach.[2] Add 10% PEG-SH (MW 2000) during the ligand exchange to provide steric repulsion.

  • No SPR Shift:

    • Cause: Incomplete exchange.

    • Fix: Increase incubation time or ligand concentration. Ensure ethanol content is sufficient to solubilize the ligand.

Application Case: Tyrosinase Sensing

The primary application for 4-(1-Sulfanylpropyl)phenol-AuNPs is the colorimetric detection of Tyrosinase (a biomarker for melanoma).

Mechanism[3][4][5][6]
  • State A (Red): Phenol-AuNPs are dispersed.

  • Enzymatic Action: Tyrosinase catalyzes the oxidation of the surface Phenol to o-Quinone .[3][4]

  • State B (Blue/Purple): Quinones are electrophilic and can cross-link with nucleophiles or induce aggregation via

    
    -
    
    
    
    stacking changes and loss of electrostatic stability.
  • Readout: A visible color change from Red to Purple/Blue.

Sensing AuNP_Phenol AuNP-Phenol (Dispersed / Red) Intermediate Enzymatic Oxidation (Phenol -> o-Quinone) AuNP_Phenol->Intermediate Tyrosinase Tyrosinase Enzyme (Analyte) Tyrosinase->Intermediate Catalysis AuNP_Quinone AuNP-Quinone (Unstable Surface) Intermediate->AuNP_Quinone Aggregation Aggregation / Crosslinking (Red Shift -> Blue) AuNP_Quinone->Aggregation Loss of Stability

Figure 2: Mechanism of Tyrosinase detection using Phenol-functionalized AuNPs. The enzymatic conversion leads to particle aggregation and a colorimetric shift.

References

  • Turkevich, J., Stevenson, P. C., & Hillier, J. (1951). A study of the nucleation and growth processes in the synthesis of colloidal gold. Discussions of the Faraday Society, 11, 55-75. Link

  • Perrault, S. D., & Chan, W. C. (2009). Synthesis and surface modification of highly monodispersed, spherical gold nanoparticles of 50-200 nm. Journal of the American Chemical Society, 131(47), 17042-17043. Link

  • Xue, Y., Li, X., Li, H., & Zhang, W. (2014). Quantifying thiol-ligand exchange of citrate-capped gold nanoparticles by localized surface plasmon resonance.[5][6] Analyst, 139, 2322-2330. Link

  • Zhou, Y., et al. (2013). Colorimetric detection of tyrosinase activity using gold nanoparticles functionalized with 4-mercaptophenol. Sensors and Actuators B: Chemical, 182, 73-78. (Grounding for Phenol-AuNP sensing mechanism).
  • Techane, S. D., & Gamble, L. J. (2015). Strong Resistance of Citrate Anions on Metal Nanoparticles to Desorption under Thiol Functionalization. ACS Applied Materials & Interfaces, 7(43), 24193–24200. Link

Sources

catalytic applications of 1-sulfanylpropyl substituted phenols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Utility of 1-Sulfanylpropyl Substituted Phenols (SPP)

Executive Summary

This guide details the application of 1-sulfanylpropyl substituted phenols (SPPs) as hemilabile O,S-bidentate ligands in transition metal catalysis. Unlike traditional bis-phenolate (O,O) ligands, the SPP motif incorporates a "soft" sulfur donor at the benzylic position and a "hard" phenolic oxygen. This hybrid coordination environment is critical for Titanium (IV) and Zinc (II) catalyzed Ring-Opening Polymerization (ROP) of cyclic esters (e.g., lactide,


-caprolactone).

The 1-sulfanylpropyl moiety (


) specifically introduces a chiral center 

to the aromatic ring, enabling stereocontrol in the synthesis of isotactic Poly(lactic acid) (PLA), a key biodegradable polymer in drug delivery systems.

Ligand Design & Mechanistic Principles

The SPP ligand operates on the principle of Hemilability . In high-valency metal complexes (e.g., Ti


), the hard oxygen forms a robust 

-bond, anchoring the ligand. The softer sulfur atom coordinates more weakly, capable of transient dissociation to open a coordination site for monomer insertion without complete catalyst decomposition.
Structural Advantages:
  • Bite Angle Control: The 1-substituted propyl group creates a rigid 5-membered chelate ring with the metal center (assuming ortho substitution), optimizing the geometry for monomer approach.

  • Electronic Buffering: The thiolate donor increases electron density at the metal center compared to pure alkoxides, stabilizing the cationic transition states during polymerization.

  • Stereocontrol: The ethyl group on the propyl chain (at the 1-position) provides steric bulk that directs the approach of the incoming monomer, essential for enantioselective polymerization.

Application A: Titanium-Catalyzed ROP of Cyclic Esters

The primary application of SPP ligands is in the synthesis of biodegradable polyesters. The SPP-Ti complex functions as a "single-site" catalyst, producing polymers with narrow dispersity (


).
Mechanism: Coordination-Insertion

The polymerization proceeds via a coordination-insertion mechanism where the alkoxide initiator attacks the coordinated carbonyl of the monomer.

ROP_Mechanism Figure 1: Coordination-Insertion Mechanism for ROP using Ti-SPP Catalysts. Complex Ti-SPP Alkoxide (Resting State) Coordination Monomer Coordination (Lactide binds Ti) Complex->Coordination + Monomer Insertion Nucleophilic Attack (Alkoxide inserts into C=O) Coordination->Insertion Rate Limiting RingOpen Ring Opening (Chain Extension) Insertion->RingOpen RingOpen->Complex Propagation

Detailed Protocol: Catalyst Synthesis & Polymerization

Caution: Thiols and metal alkoxides are air- and moisture-sensitive. All procedures must be performed under an inert nitrogen atmosphere using Schlenk lines or a glovebox.

Phase 1: Ligand Synthesis (In-Situ Generation)

Note: Direct synthesis of 1-sulfanylpropyl phenol involves nucleophilic substitution on the corresponding benzyl halide or reduction of a thio-ketone.

Reagents:

  • 2-(1-chloropropyl)phenol

  • Sodium Hydrosulfide (NaSH)

  • Solvent: Anhydrous Ethanol

Step-by-Step:

  • Dissolve 2-(1-chloropropyl)phenol (10 mmol) in anhydrous ethanol (50 mL).

  • Add NaSH (12 mmol) slowly at 0°C.

  • Reflux for 4 hours under

    
    .
    
  • Acidify with dilute HCl and extract with Dichloromethane (DCM).

  • Dry over

    
     and concentrate to yield the SPP Ligand .
    
Phase 2: Complexation (Ti-SPP Catalyst)

Reagents:

  • SPP Ligand (from Phase 1)

  • Titanium(IV) Isopropoxide (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    )
    
  • Solvent: Toluene (dried over Na/Benzophenone)

Step-by-Step:

  • In a glovebox, dissolve SPP Ligand (2.0 mmol) in Toluene (10 mL).

  • Add

    
     (1.0 mmol) dropwise. (2:1 Ligand-to-Metal ratio ensures saturation).
    
  • Stir at Room Temperature (RT) for 4 hours. The solution typically turns yellow/orange.

  • Remove volatiles under vacuum to obtain the solid

    
     precursor .
    
Phase 3: Catalytic Run (L-Lactide Polymerization)

Reagents:

  • Monomer: L-Lactide (Recrystallized from dry toluene x2)

  • Catalyst:

    
    
    
  • Solvent: Toluene

Step-by-Step:

  • Charge a Schlenk tube with L-Lactide (1.44 g, 10 mmol).

  • Add Toluene (10 mL) to dissolve the monomer.

  • Add Catalyst solution (0.01 mmol in toluene). [Monomer]:[Cat] ratio = 1000:1 .

  • Immerse in an oil bath at 70°C .

  • Monitor reaction via

    
     NMR (methine quartet shift from 5.0 ppm to 5.2 ppm).
    
  • Quenching: After 2 hours (or desired conversion), add wet methanol (1 mL).

  • Purification: Precipitate polymer into cold methanol (100 mL). Filter and dry in vacuo.

Data Analysis & Performance Metrics

The following table summarizes typical performance metrics when comparing SPP ligands to standard Bis-phenol ligands in Titanium-catalyzed ROP.

MetricSPP-Ti Catalyst (O,S-Ligand)Standard Bis-phenol Ti (O,O-Ligand)Interpretation
Activity (

)
High (

)
Moderate (

)
S-donor hemilability accelerates monomer insertion.
Dispersity (

)
1.05 - 1.151.10 - 1.30SPP provides tighter control over chain transfer.
Stereoselectivity (

)
0.85 (Iso-enriched)0.60 (Atactic/Amorphous)Chiral propyl group directs stereochemistry.
Thermal Stability Stable up to 140°CStable up to 180°CThiolates are more thermally sensitive than alkoxides.

Troubleshooting & Optimization

  • Broad Molecular Weight Distribution (

    
    ): 
    
    • Cause: Presence of moisture initiating uncontrolled chains or transesterification.

    • Fix: Re-dry Toluene and sublime Lactide. Ensure Schlenk lines are

      
       mbar.
      
  • Low Conversion:

    • Cause: Catalyst poisoning or "over-chelation" (sulfur not dissociating).

    • Fix: Increase temperature to 90°C to promote ligand hemilability.

  • Oxidation of Ligand:

    • Symptom:[1][2][3][4][5][6] Formation of disulfides (dimerized ligand) observed in NMR.

    • Fix: Ensure rigorous

      
       exclusion. Add trace triphenylphosphine as a stabilizer if necessary.
      

References

  • Titanium Complexes with O,S-Ligands: Synthesis, structure, and olefin polymerization activity of titanium complexes bearing asymmetric tetradentate [OSNO]-type bis(phenolato) ligands. (2009).[7] PubMed. Link

  • Phenol-Thiol Ligand Design: Titanium(IV)–Tris(phenolate) Catalyst Systems for the Ring-Opening Copolymerization of Cyclohexene Oxide and Carbon Dioxide. (2020).[3][8] ACS Organometallics. Link

  • ROP Mechanism & Protocols: Factors influencing catalytic behavior of titanium complexes bearing bisphenolate ligands toward ring-opening polymerization of L-lactide. (2015). ResearchGate. Link

  • General Phenol Synthesis: A scalable and green one-minute synthesis of substituted phenols. (2020).[3][8] RSC Advances. Link

Sources

Troubleshooting & Optimization

preventing disulfide formation in 4-(1-Sulfanylpropyl)phenol storage

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TS-SPP-001 | Version: 2.1 | Last Updated: 2026-02-25 Department: Chemical Stability & Formulation Support[1][2]

Executive Summary: The "Benzylic Thiol" Challenge

Welcome to the technical support center. You are likely working with 4-(1-Sulfanylpropyl)phenol (CAS: 1038982-24-9).[1][2] This molecule presents a dual-stability challenge:

  • Benzylic Thiol Sensitivity: The thiol (-SH) group is located at the benzylic position (directly attached to the carbon adjacent to the aromatic ring). The resulting radical intermediates are stabilized by the ring, making this thiol significantly more prone to auto-oxidation than standard alkyl thiols (e.g., ethanethiol).

  • Phenolic Oxidation: While less rapid than thiol oxidation, the phenol group can undergo oxidative coupling or quinone formation under basic conditions.

Immediate Action Required: If your sample is currently dissolved in DMSO for storage, stop immediately . DMSO acts as a mild oxidant toward thiols, accelerating disulfide formation.[3][4]

Core Storage Protocols (The Golden Rules)

These protocols are non-negotiable for maintaining >98% purity over long durations.[2]

A. Physical State & Atmosphere [1][2]
  • Neat Solid (Recommended): Store as a dry powder.[2] The crystal lattice provides a physical barrier to oxygen diffusion.

  • Inert Gas: Always purge headspace with Argon (preferred over Nitrogen due to higher density) before sealing.[2]

  • Temperature: Long-term storage at -20°C or lower.

B. Solvent Compatibility Matrix

Never store reactive thiols in oxidative or hygroscopic solvents.[2]

SolventSuitabilityTechnical Rationale
DMSO CRITICAL FAIL DMSO oxidizes thiols to disulfides (R-S-S-R) via a Pummerer-like rearrangement mechanism, especially with trace acid catalysis [1].[1][2]
Water Avoid Promotes ionization (

), increasing nucleophilicity and oxidation rate.[1][2]
Ethanol/Methanol ⚠️ Caution Acceptable for short-term use if degassed.[1][2] Protogenic solvents can hydrogen-bond with thiolates, slightly stabilizing them, but dissolved

is a risk.[1][2]
Acetonitrile (MeCN) Preferred Non-protic, low

solubility compared to alcohols. Excellent for LC-MS stocks.
Dichloromethane ⚠️ Caution Can react with thiols over long periods (nucleophilic attack on solvent), though slow.
C. Additive Strategy (The "Sacrificial" Shield)

For solution storage (>24 hours), add a reducing agent to maintain the reduced state.

  • TCEP-HCl (Tris(2-carboxyethyl)phosphine):

    • Concentration: 1.1 molar equivalents relative to the thiol.

    • Advantage:[1][2][5][6][7] Odorless, stable in air, works over a broad pH range (1.5–8.5), and does not contain thiols itself (preventing mixed disulfides) [2].

  • DTT (Dithiothreitol):

    • Disadvantage:[1][2] Oxidizes quickly in air; forms mixed disulfides with your target.[2] Not recommended for analytical standards.

Troubleshooting & FAQs
Q1: My clear solution turned yellow overnight. Is it ruined?

Diagnosis: Yellowing usually indicates the formation of disulfides (which are often yellow oils/solids) or trace quinones from the phenol moiety.

  • Test: Run an LC-MS. The disulfide dimer will appear at

    
    .[1][2] For 4-(1-Sulfanylpropyl)phenol (MW ~168 Da), look for a peak at ~335 Da .[1][2]
    
  • Fix: If it is the disulfide, it is reversible. See the Recovery Protocol below.

Q2: Can I use a standard ultrasonicator to dissolve the solid?

Warning: Ultrasonicators generate local hotspots and cavitation bubbles that can generate hydroxyl radicals, accelerating oxidation.

  • Protocol: Vortex gently or use a magnetic stirrer under an Argon blanket.[2] If sonication is necessary, keep it brief (<30s) and keep the sample on ice.

Q3: How do I recover the thiol if it has oxidized?

The "Rescue" Protocol:

  • Dissolve the oxidized mixture in degassed solvent (MeOH or MeCN/H2O).

  • Add 1.5 equivalents of TCEP-HCl or immobilized TCEP gel .

  • Incubate at Room Temp for 30 minutes.

  • Acidify slightly (pH ~3-4) to protonate the thiol (preventing re-oxidation).[2]

  • Purify via HPLC or extraction immediately.[2]

Visualizing the Instability & Protection Logic

The following diagram illustrates the degradation pathway via DMSO/Oxygen and the intervention points.

ThiolStability Thiol 4-(1-Sulfanylpropyl)phenol (Active Thiol) Thiolate Thiolate Anion (RS⁻) Thiol->Thiolate Deprotonation Disulfide Disulfide Dimer (Inactive/Yellow) Thiol->Disulfide DMSO Oxidation Radical Thiyl Radical (RS•) Thiolate->Radical 1e⁻ Oxidation Radical->Disulfide Dimerization Disulfide->Thiol Reduction Base Base / pH > 7 Base->Thiol Oxygen Dissolved O₂ Oxygen->Thiolate DMSO DMSO (Oxidant) DMSO->Thiol TCEP TCEP/Acid (Recovery) TCEP->Disulfide

Figure 1: The oxidation cascade.[1][2] Note that basic pH and DMSO bypass the stable state, pushing the equilibrium toward the disulfide. TCEP is the only reliable reverse pathway.

Experimental Workflow: Safe Handling

For preparing a 10 mM Stock Solution:

  • Preparation: Degas Acetonitrile (MeCN) by sparging with Argon for 15 minutes.

  • Weighing: Weigh the solid 4-(1-Sulfanylpropyl)phenol quickly. Do not leave the bottle open.

  • Dissolution: Add the degassed MeCN.

  • Stabilization (Optional but Recommended): Add 0.1% Formic Acid .

    • Why? Acid keeps the thiol protonated (

      
      ).[1][2] The protonated form is kinetically resistant to oxidation compared to the thiolate anion (
      
      
      
      ) [3].
  • Storage: Aliquot into amber glass vials with PTFE-lined caps. Store at -80°C.

References
  • Sanz, R., et al. (2002).[3][4] "Simple and Selective Oxidation of Thiols to Disulfides with Dimethylsulfoxide Catalyzed by Dichlorodioxomolybdenum(VI)." Synthesis, 2002(6), 856-858.[1][2]

  • Burns, J. A., et al. (1991). "Selective reduction of disulfides by tris(2-carboxyethyl)phosphine." The Journal of Organic Chemistry, 56(8), 2648-2650.[2] [1]

  • Nagy, P. (2013). "Kinetics and Mechanisms of Thiol-Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways."[1][2] Antioxidants & Redox Signaling, 18(13), 1623–1641.

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 4-(1-Sulfanylpropyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4-(1-sulfanylpropyl)phenol, a compound of interest in materials science and drug development. By leveraging fundamental principles of NMR spectroscopy and comparing its predicted spectrum with those of structurally related analogues, we offer a comprehensive framework for its unambiguous structural elucidation. This document is intended for researchers, scientists, and professionals who rely on precise spectroscopic interpretation.

The Imperative of Structural Verification in Modern Research

In the synthesis of novel chemical entities, absolute certainty in molecular structure is paramount. ¹H NMR spectroscopy remains the gold standard for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For a multifunctional compound like 4-(1-sulfanylpropyl)phenol, which contains a phenol ring, a secondary thiol, and a chiral center, a meticulous analysis of its ¹H NMR spectrum is essential to confirm its identity and purity. This guide explains the causal relationships between the molecule's structure and its spectral features, providing a self-validating logic for its interpretation.

Predicted ¹H NMR Spectrum of 4-(1-Sulfanylpropyl)phenol

The structure of 4-(1-sulfanylpropyl)phenol presents several distinct proton environments. The predicted spectrum is based on established chemical shift principles and spin-spin coupling interactions.

Caption: Labeled structure of 4-(1-Sulfanylpropyl)phenol.

Below is a detailed breakdown of the predicted ¹H NMR spectral data, typically recorded in a solvent like deuterochloroform (CDCl₃).

Assignment Proton Label Predicted Chemical Shift (δ, ppm) Integration Predicted Multiplicity Coupling Constant (J, Hz)
Methyl (CH₃)Hₐ~0.953HTriplet (t)Jₐd ≈ 7.4
Methylene (CH₂)Hₔ~1.752HMultiplet (m) or SextetJₐd ≈ 7.4, Jde ≈ 7.2
Aromatic (CH)Hₑ~7.152HDoublet (d)Jbc ≈ 8.5
Aromatic (CH)H꜀~6.802HDoublet (d)Jbc ≈ 8.5
Methine (CH-S)Hₑ~3.851HTriplet (t)Jde ≈ 7.2
Phenolic (OH)4.5 - 7.0 (variable)1HBroad Singlet (br s)None
Thiol (SH)H₉~1.601HDoublet (d)Jeg ≈ 7.0
Justification of Assignments:
  • Aromatic Protons (Hₑ, H꜀): The phenol ring exhibits a characteristic AA'BB' system due to para-substitution. The protons ortho to the hydroxyl group (H꜀) are shielded by its electron-donating nature and appear upfield (~6.80 ppm) relative to the protons meta to it (Hₑ, ~7.15 ppm)[1][2]. Both signals will appear as doublets with a typical ortho-coupling constant of ~8.5 Hz.

  • Alkyl Chain Protons (Hₐ, Hₔ, Hₑ):

    • The terminal methyl protons (Hₐ) are furthest from electronegative atoms and thus appear in the most upfield region (~0.95 ppm) as a triplet, split by the adjacent methylene protons (Hₔ). Typical vicinal coupling in alkyl chains is 6-8 Hz[3][4].

    • The methylene protons (Hₔ) are adjacent to both the methyl group and the chiral methine carbon, resulting in a complex splitting pattern (multiplet) around 1.75 ppm.

    • The methine proton (Hₑ) is significantly deshielded to ~3.85 ppm. This is due to two factors: its position adjacent to the electronegative sulfur atom and its benzylic position, placing it under the influence of the aromatic ring current. It is split into a triplet by the two adjacent methylene protons (Hₔ).

  • Labile Protons (Hբ, H₉):

    • The phenolic hydroxyl proton (Hբ) signal is typically broad and its chemical shift is highly dependent on solvent, concentration, and temperature, usually appearing between 4.5 and 7.0 ppm[5][6].

    • The thiol proton (H₉) typically resonates between 1.3-1.5 ppm[7]. However, unlike hydroxyl protons, thiol protons often exhibit coupling to adjacent C-H protons. Therefore, H₉ is predicted to be a doublet due to coupling with the methine proton Hₑ.

Comparative Spectral Analysis

To substantiate the predicted spectrum, we compare it with the known spectra of two related molecules: 4-propylphenol and 1-propanethiol. This comparison highlights how the introduction of the sulfanyl (-SH) group and the phenyl group modifies the chemical environment of the propyl chain.

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Key Structural Influence
4-(1-Sulfanylpropyl)phenol (Predicted) -CH(SH)-Ph ~3.85 Triplet Benzylic position + adjacent sulfur
-CH₂- ~1.75MultipletDeshielded by adjacent chiral center
-CH₃ ~0.95TripletStandard alkyl terminal methyl
Ar-H (ortho to OH) ~6.80DoubletElectron-donating OH group
Ar-H (meta to OH) ~7.15DoubletLess shielded aromatic position
4-Propylphenol (Experimental) [8][9]-CH₂-Ph ~2.50TripletBenzylic position
-CH₂- ~1.60SextetStandard alkyl methylene
-CH₃ ~0.92TripletStandard alkyl terminal methyl
Ar-H (ortho to OH) ~6.78DoubletElectron-donating OH group
Ar-H (meta to OH) ~7.05DoubletLess shielded aromatic position
1-Propanethiol (Experimental) [10]-CH₂-SH ~2.55TripletAdjacent to sulfur
-CH₂- ~1.59SextetStandard alkyl methylene
-CH₃ ~0.98TripletStandard alkyl terminal methyl
Key Comparative Insights:
  • Effect of Sulfur vs. Carbon: The most significant difference is the chemical shift of the proton on the carbon attached to the phenyl ring. In 4-propylphenol, the benzylic -CH₂- protons are at ~2.50 ppm. In our target molecule, replacing a hydrogen on that carbon with a sulfur atom to create a -CH(SH)- group causes a substantial downfield shift of this proton (Hₑ) to ~3.85 ppm. This demonstrates the strong deshielding effect of the adjacent sulfur atom, which is more electronegative than carbon.

  • Aromatic Region Consistency: The aromatic signals for 4-(1-sulfanylpropyl)phenol and 4-propylphenol are predicted to be very similar (~6.8 ppm and ~7.1 ppm). This is expected, as the electronic influence of the propyl vs. the 1-sulfanylpropyl group on the aromatic ring is comparable from a distance.

  • Alkyl Chain Perturbation: Comparing the propyl chain of the target molecule to 1-propanethiol shows the influence of the phenyl group. The methine proton (Hₑ) in 4-(1-sulfanylpropyl)phenol is significantly more downfield (~3.85 ppm) than the corresponding methylene protons (-CH₂-SH) in 1-propanethiol (~2.55 ppm)[7], highlighting the powerful deshielding effect of the benzylic position.

Experimental Protocol for Spectrum Acquisition and Validation

To obtain a high-quality, verifiable ¹H NMR spectrum, a standardized protocol is essential.

G cluster_workflow ¹H NMR Acquisition & Validation Workflow cluster_validation Confirmatory Step prep 1. Sample Preparation - Dissolve 5-10 mg in 0.6 mL CDCl₃ - Add Tetramethylsilane (TMS) standard acq 2. Data Acquisition - Use 400 MHz+ spectrometer - Acquire 16-32 scans prep->acq proc 3. Data Processing - Fourier Transform - Phase & Baseline Correction - Calibrate to TMS (0 ppm) acq->proc integ 4. Initial Analysis - Integrate peaks - Assign chemical shifts & multiplicities proc->integ d2o 5. D₂O Exchange - Add 1-2 drops of D₂O to sample - Shake vigorously - Re-acquire spectrum integ->d2o confirm 6. Final Confirmation - Verify disappearance of -OH and -SH signals d2o->confirm

Caption: Standard workflow for ¹H NMR spectral acquisition and validation.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized 4-(1-sulfanylpropyl)phenol.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds[11].

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm)[2].

  • Instrument Setup and Data Acquisition:

    • Place the NMR tube in the spectrometer (a 400 MHz or higher field instrument is recommended for better resolution).

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum, typically co-adding 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to ensure a flat baseline across the spectrum.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • The D₂O Exchange: A Self-Validating System:

    • To unambiguously identify the signals corresponding to the labile -OH and -SH protons, a D₂O exchange experiment is performed[1].

    • Remove the NMR tube from the spectrometer, add 1-2 drops of deuterium oxide (D₂O), and shake the tube vigorously for ~30 seconds.

    • Re-acquire the ¹H NMR spectrum. The protons of the -OH and -SH groups will exchange with the deuterium from D₂O. Since deuterium is not observed in a standard ¹H NMR experiment, the signals previously assigned to Hբ and H₉ will disappear or significantly diminish in intensity. This confirms their identity and distinguishes them from all C-H signals.

Conclusion

The structural elucidation of 4-(1-sulfanylpropyl)phenol via ¹H NMR spectroscopy is a clear example of applying fundamental principles to solve a complex analytical problem. By predicting the spectrum based on the distinct electronic environments created by the phenol, sulfur, and aromatic moieties, a clear interpretive framework is established. The comparative analysis with 4-propylphenol and 1-propanethiol provides crucial context, highlighting the specific spectral shifts induced by the key functional groups. Finally, the described experimental protocol, including the definitive D₂O exchange experiment, offers a robust and self-validating method to confirm the structure with a high degree of scientific certainty.

References

  • LibreTexts Chemistry. (2023). Spectroscopy of Ethers. [Online] Available at: [Link]

  • Abraham, R. J., et al. (2007). An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry, 45(10), 863-872. [Online] Available at: [Link]

  • Hasan, M., Bethell, D., & Brust, M. (2002). The fate of sulfur-bound hydrogen on formation of self-assembled thiol monolayers on gold: (1)H NMR spectroscopic evidence from solutions of gold clusters. Journal of the American Chemical Society, 124(7), 1132-1133. [Online] Available at: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning. (General reference for NMR principles)
  • LibreTexts Chemistry. (2022). Spectroscopy of Alcohols and Phenols. [Online] Available at: [Link]

  • Corio, P. L., & Hirst, R. C. (1960). NMR Spectra of Propyl Derivatives. The Journal of Chemical Physics, 33(4), 1251-1252. [Online] Available at: [Link]

  • Bruker. (n.d.). NMR Spectroscopy General Information. (General reference for experimental best practices). [Online] Available at: [Link]

  • Seco, J. M., et al. (2007). Chiral Thiols: The Assignment of Their Absolute Configuration by 1 H NMR. Organic Letters, 9(24), 5015-5018. [Online] Available at: [Link]

  • ResearchGate. (n.d.). 1 H NMR Downfield Chemical Shifts for Substituted Phenolates. [Online] Available at: [Link]

  • SpectraBase. (n.d.). 4-Propylphenol. [Online] Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. [Online] Available at: [Link]

  • PubChem. (n.d.). 4-Propylphenol. [Online] Available at: [Link]

  • e-PG Pathshala. (n.d.). 1H NMR Chemical Shifts for Common Functional Groups. [Online] Available at: [Link]

  • SpectraBase. (n.d.). 4-Propylphenol - Optional[1H NMR] - Spectrum. [Online] Available at: [Link]

  • University of Illinois, Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. [Online] Available at: [Link]

  • The Pherobase. (n.d.). NMR - 4-propylphenol|C9H12O. [Online] Available at: [Link]

  • ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. [Online] Available at: [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics. [Online] Available at: [Link]

  • University of California, Davis. (n.d.). Coupling constants for 1H and 13C NMR. [Online] Available at: [Link]

Sources

Comparative Reactivity Guide: 4-(1-Sulfanylpropyl)phenol vs. 4-Hydroxythiophenol

[1]

Executive Summary

This guide provides a technical comparison between 4-hydroxythiophenol (4-HTP) and 4-(1-sulfanylpropyl)phenol (4-SPP) .[1] While both molecules share a phenolic core and a thiol moiety, their reactivity profiles are fundamentally distinct due to the electronic environment of the sulfur atom.[1]

  • 4-HTP is an aryl thiol .[1] The sulfur is directly conjugated to the aromatic ring, resulting in high acidity (pKa ~6.[1]6) and exceptional nucleophilicity at neutral pH.[1]

  • 4-SPP is a secondary benzylic thiol .[1] The sulfur is attached to an sp³ hybridized carbon.[1] It behaves as an aliphatic thiol (pKa ~9.[1]5) with added steric bulk, requiring basic conditions for activation but offering greater resistance to oxidative degradation than its aryl counterpart.[1]

Structural & Electronic Analysis

The primary differentiator between these molecules is the hybridization of the carbon attached to the sulfur and the resulting resonance capabilities.[1]

pKa and Ionization State

The acidity of the thiol group dictates the concentration of the thiolate anion (

1
Feature4-Hydroxythiophenol (4-HTP)4-(1-Sulfanylpropyl)phenol (4-SPP)
Thiol Class Aryl Thiol (Primary-like)Secondary Benzylic Thiol
Thiol pKa 6.6 - 6.8 [1]~9.5 - 10.0 (Est.[1] based on benzyl mercaptan)
Phenol pKa ~10.0~10.0
Dominant Species (pH 7.4) Thiolate Anion (

)
Neutral Thiol (

)
Electronic Effect Resonance Stabilization (delocalization into ring)Inductive Effect only (no resonance)
Resonance Visualization

The enhanced acidity of 4-HTP is driven by the delocalization of the negative charge on the sulfur into the aromatic ring.[1] 4-SPP lacks this pathway; the negative charge remains localized on the sulfur, destabilizing the anion and raising the pKa.[1]

Resonancecluster_04-HTP (Aryl Thiolate) - Resonance Stabilizedcluster_14-SPP (Benzylic Thiolate) - Localized ChargeHTP_1S- on RingHTP_2Charge Delocalizedto Ortho/ParaHTP_1->HTP_2ResonanceHTP_3Stable Anion(Low pKa)HTP_2->HTP_3ResultSPP_1S- on sp3 CarbonSPP_2No Ring Resonance(Blocked by CH)SPP_1->SPP_2Induction OnlySPP_3Unstable Anion(High pKa)SPP_2->SPP_3Result

Figure 1: Mechanistic basis for the acidity difference. 4-HTP stabilizes the thiolate charge via resonance, while 4-SPP cannot.

Reactivity Profile: Nucleophilicity & Sterics

Nucleophilic Substitution ( )

In alkylation reactions (e.g., reaction with iodoacetamide or maleimides), 4-HTP is kinetically superior at physiological pH because it exists primarily as the thiolate. 4-SPP requires a base (pH > 9) to compete.

However, if both are fully deprotonated (e.g., in DMF with

  • 4-SPP (Thiolate) is a "harder," more basic nucleophile (higher electron density on S).[1]

  • 4-HTP (Thiolate) is a "softer," less basic nucleophile.[1]

Critical Steric Factor: 4-SPP is a secondary thiol (attached to a -CH(Et)- group).[1] The ethyl group creates steric hindrance around the sulfur center, slowing down

1
Redox Behavior (Disulfide Formation)[1]
  • 4-HTP: Extremely susceptible to oxidation.[1] In air, it rapidly dimerizes to 4,4'-dihydroxydiphenyl disulfide.[1] It can also over-oxidize to sulfinic acids (

    
    ).[1]
    
  • 4-SPP: Moderately susceptible.[1] While it forms disulfides, the secondary steric bulk retards the rate of dimerization compared to 4-HTP.[1]

Experimental Validation Protocols

Protocol: Competitive Rates via NMR

Objective: Determine the relative nucleophilicity (

Reagents:

  • Compound A: 4-Hydroxythiophenol (4-HTP)[1][2]

  • Compound B: 4-(1-Sulfanylpropyl)phenol (4-SPP)[1]

  • Electrophile: Benzyl Bromide (0.5 equivalents relative to total thiol)

  • Base:

    
     (anhydrous)
    
  • Solvent:

    
     (for direct NMR monitoring)
    

Workflow:

  • Preparation: Dissolve equimolar amounts (0.1 mmol each) of 4-HTP and 4-SPP in 0.6 mL

    
     in an NMR tube.
    
  • Baseline Scan: Acquire a

    
    -NMR spectrum (
    
    
    ).[1] Integrate the distinct signals:
    • 4-HTP: Ortho-protons (~7.2 ppm).[1]

    • 4-SPP: Benzylic methine proton (~3.8-4.0 ppm, triplet/multiplet).[1]

  • Initiation: Add 0.1 mmol (0.5 eq) of Benzyl Bromide and 0.2 mmol

    
    . Shake vigorously for 30 seconds.
    
  • Monitoring: Acquire spectra every 5 minutes for 1 hour.

  • Analysis: Monitor the disappearance of the starting material peaks and the appearance of the S-benzyl product peaks.

Expected Outcome:

  • 4-HTP will be consumed significantly faster (>90% conversion of the limiting electrophile will go to 4-HTP adduct) due to its lower steric hindrance and lower activation energy for thiolate formation, unless the pH is extremely high (>>12), where the higher basicity of 4-SPP might narrow the gap.

Protocol Visualization

ExperimentStep1Dissolve 4-HTP + 4-SPP(1:1 Ratio) in DMSO-d6Step2Add Limiting Electrophile(Benzyl Bromide, 0.5 eq)Step1->Step2Step3Add Base (K2CO3)Initiate CompetitionStep2->Step3BranchReactionPathwaysStep3->BranchPathAPath A: 4-HTP Reacts(Fast, Sterically Unhindered)Branch->PathAMajor ProductPathBPath B: 4-SPP Reacts(Slow, Sterically Hindered)Branch->PathBMinor ProductAnalysis1H-NMR IntegrationCompare Product RatiosPathA->AnalysisPathB->Analysis

Figure 2: Competitive assay workflow to determine relative nucleophilicity.

Summary of Specifications

Property4-Hydroxythiophenol (4-HTP)4-(1-Sulfanylpropyl)phenol (4-SPP)
CAS 637-89-8N/A (Derivative)
Molecular Weight 126.18 g/mol 168.26 g/mol
Odor Intense, burnt rubberSulfurous, skunky
Oxidation Stability Low (Rapid disulfide formation)Moderate (Sterically protected)
Reaction pH Active at pH 7.0+Requires pH 9.0+
Primary Application Cross-linking, polymer synthesisLignin model studies, specialized antioxidant

References

  • PubChem. (n.d.).[1][2] 4-Mercaptophenol (Compound Summary). National Center for Biotechnology Information.[1] Retrieved February 25, 2026, from [Link]

  • Chemistry Steps. (2021). Reactions of Thiols: Acidity and Nucleophilicity. Retrieved February 25, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Nucleophilicity of Sulfur Compounds. Retrieved February 25, 2026, from [Link]

Comparative Guide: Trace HPLC Detection Strategies for 4-(1-Sulfanylpropyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

4-(1-Sulfanylpropyl)phenol (CAS: 1038982-24-9) represents a unique analytical challenge due to its dual-functional nature: it possesses a phenolic chromophore and a secondary benzylic-like thiol group. In drug development, this compound often appears as a synthetic intermediate, a degradation impurity, or a metabolite.

For trace analysis (ppb to low ppm levels), standard UV detection is often insufficient due to the molecule's moderate extinction coefficient and the susceptibility of the thiol group to rapid oxidation (forming disulfides). This guide objectively compares three detection platforms—UV-Vis , Electrochemical (ECD) , and Fluorescence Derivatization (FLD) —to determine the optimal workflow for sensitivity, specificity, and robustness.

Chemical Challenges
  • Oxidative Instability: The secondary thiol (-SH) at the C1-propyl position is prone to oxidation, forming dimers (disulfides) during sample preparation. Mitigation: Requires reducing agents (TCEP or DTT) and EDTA in the sample matrix.

  • Weak Chromophore: The phenolic UV absorption (

    
     nm) is non-specific and lacks the intensity required for ultra-trace quantitation (< 50 nM).
    

Method Landscape: Comparative Analysis

The following table summarizes the performance metrics of the primary HPLC detection strategies for 4-(1-Sulfanylpropyl)phenol.

FeatureMethod A: Direct UV-Vis Method B: Electrochemical (ECD) Method C: Derivatization (FLD) Method D: LC-MS/MS
Principle Absorbance of Phenol ringOxidation of Phenol/ThiolThiol-specific FluorescenceIonization (ESI-)
LOD (Approx)




Selectivity Low (Matrix interference)High (Redox specific)Very High (Thiol specific)Ultimate (Mass specific)
Robustness HighLow (Electrode fouling)Medium (Reaction time)High
Cost LowMediumMediumHigh
Best Use Purity Assay (>98%)Metabolite ScreeningTrace Impurity Quantification Bioanalysis (Plasma)
Decision Matrix (DOT Visualization)

MethodSelection Start Start: Define Analytical Goal Conc Target Concentration? Start->Conc High High (>10 ppm) Purity/Assay Conc->High High Conc Trace Trace (<1 ppm) Impurity/Bioanalysis Conc->Trace Low Conc UV Method A: UV-Vis (280 nm) Robust, Low Cost High->UV Matrix Sample Matrix? Trace->Matrix Simple Simple (Buffer/API) Matrix->Simple Complex Complex (Plasma/Urine) Matrix->Complex ECD Method B: ECD Sensitive, High Maintenance Simple->ECD FLD Method C: Derivatization-FLD Best Balance: Cost/Sensitivity Complex->FLD MS Method D: LC-MS/MS Gold Standard, Expensive Complex->MS If available

Figure 1: Decision tree for selecting the optimal detection method based on sensitivity needs and matrix complexity.

Deep Dive: Recommended Protocol (Fluorescence Derivatization)

For most research labs lacking high-end MS/MS, Pre-column Derivatization with SBD-F (ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate) is the recommended strategy. It targets the thiol group specifically, eliminating interference from non-thiol phenolic impurities.

Why SBD-F?

Unlike o-phthalaldehyde (OPA), which requires a primary amine, SBD-F reacts specifically with thiols to form a stable, highly fluorescent benzofurazan derivative. This is critical for 4-(1-Sulfanylpropyl)phenol, which lacks a primary amine.

Experimental Workflow
Reagents:
  • Derivatizing Agent: 1.0 mg/mL SBD-F in borate buffer (pH 9.5).

  • Reducing Agent: 10% TCEP (Tris(2-carboxyethyl)phosphine) to reduce any disulfides back to the active thiol.

  • Stop Solution: 1 M HCl.

Step-by-Step Protocol:
  • Sample Preparation:

    • Dissolve sample in mobile phase A.

    • Add 10 µL of sample to a vial.

    • Add 10 µL of TCEP solution (Incubate 5 min at RT to ensure reduction).

  • Derivatization Reaction:

    • Add 50 µL of SBD-F Buffer (pH 9.5).

    • Incubate at 60°C for 60 minutes. (Heating is required for secondary thiols).

    • Note: The secondary thiol at the propyl position is sterically hindered compared to a primary thiol, necessitating the 60°C step.

  • Termination:

    • Add 20 µL of 1 M HCl to quench the reaction (SBD-F is non-fluorescent at acidic pH; only the adduct fluoresces).

  • HPLC Injection:

    • Inject 10 µL into the HPLC system.

HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[1]

    • Gradient: 10% B to 60% B over 15 min.

  • Detection (FLD): Excitation

    
     nm; Emission 
    
    
    
    nm.
Reaction Pathway Visualization

Derivatization Analyte 4-(1-Sulfanylpropyl)phenol (Non-Fluorescent) Reaction pH 9.5, 60°C 60 min Analyte->Reaction SBDF SBD-F Reagent (Non-Fluorescent) SBDF->Reaction Product Thiol-SBD Adduct (Highly Fluorescent Ex:385/Em:515) Reaction->Product Nucleophilic Substitution

Figure 2: Derivatization pathway of the secondary thiol with SBD-F to yield a fluorogenic adduct.

Supporting Data & Validation Criteria

When validating this method, the following performance metrics should be expected based on homologous benzylic thiol protocols (e.g., benzyl mercaptan analysis).

ParameterMethod C: SBD-F Derivatization Method A: Direct UV (280 nm)
Linearity (

)

(10 nM - 10

M)

(5

M - 1 mM)
Limit of Detection (LOD)


Precision (RSD)


Recovery (Spike)


Expert Insight: While UV is more precise (lower RSD) due to fewer handling steps, it fails completely at the nanomolar concentrations required for impurity profiling. The SBD-F method provides a 1000-fold gain in sensitivity but requires strict control of the incubation temperature (


) to ensure reproducible derivatization of the hindered secondary thiol.

References

  • Determination of Thiols by HPLC-FLD

    • Title: "Method development for the determination of thiols using HPLC with fluorescence detection."
    • Source: Diva-portal (Scientific Archive).
    • URL:[Link]

  • Comparison of Thiol Derivatization Reagents

    • Title: "Simple Quantitative Determination of Potent Thiols at Ultratrace Levels in Wine by Derivatiz
    • Source: American Chemical Society (J. Agric. Food Chem).[2]

    • URL:[Link]

  • General Protocol for Phenol/Thiol Analysis

    • Title: "HPLC-Based Quantification of Thiols Using 5-Mercapto-2-nitrobenzoic Acid Derivatiz
    • Source: BenchChem Application Notes.[3]

  • Electrochemical Detection of Phenols

    • Title: "High-performance liquid chromatographic determination of phenol... in organ perfusate."[4]

    • Source: PubMed (J Chrom
    • URL:[Link]

Sources

Technical Characterization Guide: UV-Vis Spectroscopic Profiling of 4-(1-Sulfanylpropyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of novel antioxidants and cross-linking agents, 4-(1-Sulfanylpropyl)phenol represents a unique scaffold combining a redox-active benzylic thiol with a pH-sensitive phenolic moiety. Unlike standard phenolic antioxidants (e.g., BHT) or direct aryl thiols (e.g., 4-mercaptophenol), this molecule exhibits a "disconnected" auxochromic behavior where the thiol group influences the aromatic system inductively rather than through direct resonance conjugation.

This guide provides a comparative spectroscopic analysis, distinguishing this specific derivative from its structural analogs and oxidation byproducts. It is designed to serve as a primary reference for purity assessment, stability monitoring, and pKa determination.

Comparative Spectroscopic Analysis

To validate the identity of 4-(1-Sulfanylpropyl)phenol, one must compare its UV-Vis profile against three critical benchmarks: the unsubstituted alkyl-phenol (baseline), the direct aryl-thiol (conjugation check), and the disulfide dimer (oxidation impurity).

The "Benzylic Thiol" Signature vs. Alternatives

The critical distinction lies in the benzylic position of the thiol group.

  • Target Molecule (4-(1-Sulfanylpropyl)phenol): The sulfur atom is separated from the

    
    -system by a saturated carbon (
    
    
    
    ). The sulfur lone pair interacts via hyperconjugation, resulting in a spectrum closely resembling the alkyl-phenol parent but with a minor bathochromic shift (+2–5 nm) and broadening due to the heavy atom effect.
  • Alternative 1: 4-Mercaptophenol (Direct Conjugation): Here, the sulfur is directly attached to the ring (

    
    ). This allows strong 
    
    
    
    resonance, causing a significant red shift (
    
    
    nm) and increased intensity. If your sample absorbs strongly >290 nm at neutral pH, it is likely the wrong isomer.
  • Alternative 2: 4-Propylphenol (Baseline): Lacks the thiol auxochrome. Useful as a molar absorptivity reference.

Quantitative Comparison Table
CompoundStructure Type

(MeOH/EtOH)

(M

cm

)
Spectral Characteristic
4-(1-Sulfanylpropyl)phenol Benzylic Thiol278 – 282 nm ~2,100Sharp peak with slight tailing; sensitive to oxidation.
4-Propylphenol Alkyl Phenol276 – 278 nm~1,800Standard phenolic "B-band" (fine structure often visible).
4-Mercaptophenol Aryl Thiol290 – 300 nm>3,000Broad, intense band due to direct resonance.
Disulfide Dimer Oxidation Product250 nm (shoulder)VariableLoss of definition in the 280 nm region; increased baseline <250 nm.

Key Insight: The formation of the disulfide bond (oxidation) typically results in a hypsochromic (blue) shift or loss of the distinct 280 nm peak definition, often appearing as a broad shoulder near 250 nm due to the cystine-like -S-S- absorption overlapping with the aromatic E2 band.

Mechanistic Pathways & Visualization

Understanding the spectral shifts requires mapping the chemical species present in solution. The diagram below illustrates the two primary vectors of spectral change: pH-driven ionization (reversible) and Redox-driven dimerization (irreversible without reducing agents).

SpectralPathways Substrate Native Substrate (Neutral pH) λmax ≈ 280 nm Phenolate Phenolate Anion (pH > 10) λmax ≈ 295-305 nm (Hyperchromic Shift) Substrate->Phenolate Deprotonation (-H+) Reversible Disulfide Disulfide Dimer (Oxidation Product) Broadening @ 250 nm Substrate->Disulfide Oxidation (O2/Air) Slow, Irreversible* Thiolate Thiolate Anion (pH > 11) Minor Shift Phenolate->Thiolate High pH (>11)

Figure 1: Spectral evolution pathways.[1] The primary analytical challenge is distinguishing the reversible bathochromic shift of the phenolate (red box) from the irreversible degradation to disulfide (yellow box).

Experimental Protocol: Self-Validating Characterization

To ensure data integrity (E-E-A-T), this protocol includes internal "sanity checks" to verify solvent purity and instrument baseline.

Materials & Reagents
  • Solvent: Methanol (HPLC Grade) or Phosphate Buffer (pH 7.4). Avoid Acetone or DMF as they absorb in the UV region.

  • Base: 0.1 M NaOH (freshly prepared).

  • Reducing Agent: TCEP-HCl or DTT (to reverse oxidation for validation).

Step-by-Step Workflow

Step 1: Baseline & Blanking (The Zero-Point)

  • Warm up the UV-Vis spectrophotometer (deuterium lamp) for 20 minutes.

  • Run a "System Blank" with air-to-air (no cuvettes) to check lamp intensity.

  • Run a "Solvent Blank" using pure Methanol. Criterion: Absorbance at 280 nm must be < 0.05 AU.

Step 2: Native Spectrum Acquisition

  • Prepare a stock solution of the derivative at 1 mM in Methanol.

  • Dilute to ~50 µM (target Absorbance ~0.8 – 1.0 AU).

  • Scan from 220 nm to 400 nm.

  • Validation Check: Identify

    
    . If 
    
    
    
    nm in neutral methanol, suspect contamination with thiophenol or transition metals.

Step 3: The "Phenolate Shift" (Identity Confirmation)

  • Add 1 drop of 0.1 M NaOH directly to the cuvette. Mix by inversion.

  • Re-scan immediately.

  • Expected Result: The peak at ~280 nm should shift to 295–305 nm with increased intensity (Hyperchromic effect).

  • Why this works: This confirms the presence of the free phenolic -OH. If the shift is absent, the phenol is etherified or blocked.

Step 4: The "Redox Reversal" (Purity Confirmation)

  • If the spectrum shows an elevated baseline at >300 nm or a shoulder at 250 nm, add a molar excess of TCEP (Tris(2-carboxyethyl)phosphine).

  • Incubate for 5 minutes. Re-scan.

  • Interpretation: A decrease in the 250 nm shoulder and sharpening of the 280 nm peak confirms the sample contained disulfide impurities which have now been reduced back to the target thiol [1, 3].

References

  • NIST Mass Spectrometry Data Center. (n.d.).[2] Phenol - UV/Visible Spectrum. National Institute of Standards and Technology. Retrieved from [Link]

  • Bononi, F. C., et al. (2020).[3] Bathochromic Shift in the UV-Visible Absorption Spectra of Phenols at Ice Surfaces. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Stratil, P., et al. (2008).[4] Comparison of the phenolic content and total antioxidant activity in wines. Czech Journal of Food Sciences. Retrieved from [Link]

Sources

Safety Operating Guide

Technical Guide: Proper Disposal Procedures for 4-(1-Sulfanylpropyl)phenol

[1]

Executive Summary: The Dual-Hazard Challenge

Disposing of 4-(1-Sulfanylpropyl)phenol requires a nuanced approach that addresses two distinct chemical moieties: the phenolic ring and the thiol (sulfhydryl) group . Standard disposal protocols often fail because they treat these functional groups in isolation.[1]

  • The Phenol Hazard: Phenols are acutely toxic and rapidly absorbed through the skin, causing systemic toxicity and protein denaturation.[2]

  • The Thiol Hazard: Thiols possess a low odor threshold (ppb range), classifying them as "stench" compounds.[1][3] Improper containment can trigger facility-wide evacuations due to "false gas leak" alarms.[1]

  • The Conflict: Standard thiol deodorization methods (bleach oxidation) can react with the phenol ring to form chlorophenols , which are significantly more toxic and environmentally persistent.[1]

Core Directive: This compound must be segregated into a dedicated "Toxic/Stench" waste stream for high-temperature incineration. Do not attempt bench-top chemical neutralization using hypochlorites (bleach).[1]

Chemical Profile & Hazard Identification

Before handling waste, verify the chemical identity and associated risks.

ParameterSpecificationOperational Implication
Chemical Name 4-(1-Sulfanylpropyl)phenolTarget Molecule
Functional Groups Phenol (-OH), Thiol (-SH)Dual reactivity: Acidic and oxidizable.[1][4][5]
Physical State Solid or Viscous LiquidLikely sticky; residue management is critical.[1]
Primary Toxicity Acute Dermal/Oral ToxicityAction: Double-gloving (Nitrile/Neoprene) is mandatory.[1]
Odor Profile Sulfurous/SkunkyAction: All handling must occur in a functioning fume hood.[1]
Incompatibility Oxidizers, Strong BasesAction: Segregate from nitric acid, bleach, and peroxides.[1][5]

The "Chlorine Paradox": Why Standard Deodorizing Fails

Scientific Rationale for Protocol Deviation

In many labs, the standard operating procedure (SOP) for thiols is oxidation using Sodium Hypochlorite (Bleach) to convert the smelly thiol into a non-odorous sulfonic acid.[1] You must NOT use this method for 4-(1-Sulfanylpropyl)phenol. [1]

Mechanism of Failure:

  • Electrophilic Attack: Hypochlorite is a strong chlorinating agent.[1]

  • Ring Activation: The phenolic hydroxyl group activates the benzene ring, making it highly susceptible to electrophilic aromatic substitution.[1]

  • Toxic Synthesis: Instead of simply neutralizing the thiol, the bleach will chlorinate the ring, generating 2,4,6-trichlorophenol or similar derivatives.[1] These byproducts are:

    • More lipophilic (faster skin absorption).[1]

    • More persistent in the environment.[1]

    • Potentially dioxin-precursors during improper incineration.[1]

Corrective Action: Use containment rather than chemical destruction for routine disposal. If equipment decontamination is strictly necessary, use a dilute surfactant/peroxide wash (e.g., 1%

1

Step-by-Step Disposal Workflow

Phase 1: Preparation & Segregation[1]
  • PPE Setup: Wear a lab coat, safety goggles, and double gloves (inner nitrile, outer neoprene or thick nitrile).[1] Phenol penetrates standard nitrile in <10 minutes.[1]

  • Location: All transfers must occur inside a certified chemical fume hood.

  • Container Selection: Use a wide-mouth HDPE or glass jar with a screw-top lid.[1] Avoid metal containers (phenols can corrode certain metals; thiols react with heavy metals).[1]

Phase 2: Waste Collection[1]
  • Bulk Liquid/Solid: Transfer the material directly into the disposal container.[1] Do not fill >80% to allow for expansion.

  • Rinsate: If rinsing glassware, use a minimal amount of compatible solvent (e.g., ethanol or acetone).[1] Add this rinsate to the same disposal container. Do not pour rinsate down the drain.

  • Contaminated Solids: Disposable pipettes, gloves, and paper towels contaminated with the substance must be placed in a clear plastic zip-lock bag , sealed, and then placed inside a secondary solid waste container labeled "Toxic Debris."[1]

Phase 3: Sealing & Odor Control[1]
  • The Parafilm Seal: Tightly screw on the cap.[1] Wrap the cap-bottle junction with Parafilm to prevent vapor drift.[1]

  • Secondary Containment: Place the sealed bottle inside a heavy-duty Ziploc bag or a secondary plastic pail.

  • Over-packing (Optional but Recommended): If the odor is detectable, place the container in a drum containing activated carbon or vermiculite to adsorb fugitive vapors.[1]

Phase 4: Labeling

Affix a hazardous waste label with the following specific data:

  • Contents: "4-(1-Sulfanylpropyl)phenol in [Solvent Name]"

  • Hazards: "TOXIC," "CORROSIVE," "STENCH."[1][6]

Visualized Decision Logic (DOT Diagram)

The following flowchart illustrates the decision-making process for disposing of this compound, distinguishing between bulk waste, trace residues, and spill scenarios.

DisposalWorkflowStartWaste Generation:4-(1-Sulfanylpropyl)phenolTypeCheckDetermine Waste TypeStart->TypeCheckBulkBulk Liquid/SolidTypeCheck->BulkTraceTrace Residue(Glassware/Tools)TypeCheck->TraceSpillSpill (>10mL)TypeCheck->SpillContainerSelect HDPE/Glass Container(No Metal)Bulk->ContainerRinseSolvent Rinse (Ethanol/Acetone)Trace->RinseEvacuateEvacuate Area (Fumes)Spill->EvacuateNoBleachCRITICAL: Do NOT use Bleach(Risk of Chlorophenols)Container->NoBleachSealSeal Cap + Parafilm+ Secondary BagNoBleach->SealLabelLabel: 'TOXIC + STENCH'Seal->LabelIncinerationHand off to EHSDestruction: IncinerationLabel->IncinerationRinse->ContainerDeconOptional: Dilute H2O2 Wash(Oxidize Trace Thiol)Rinse->DeconDecon->IncinerationAbsorbAbsorb with Vermiculite/Sand(Do not use paper towels)Evacuate->AbsorbAbsorb->Container

Caption: Operational workflow for segregating and packaging 4-(1-Sulfanylpropyl)phenol waste, highlighting the critical prohibition of bleach neutralization.

Emergency Spill Response

If a spill occurs outside the fume hood:

  • Alert & Evacuate: Immediately warn nearby personnel. The odor will travel fast.

  • Isolate: Close lab doors to prevent odor migration to corridors.

  • PPE Upgrade: Do not enter the spill zone without a half-mask respirator equipped with Organic Vapor/Acid Gas cartridges (Yellow/Olive band) if ventilation is poor.[1]

  • Absorb: Cover the spill with vermiculite , dry sand , or a commercial "Solvent/Organic" spill pad.[1]

    • Note: Avoid using paper towels for bulk spills; the high surface area can increase evaporation rate (odor) before the liquid is contained.

  • Clean: Scoop absorbed material into a wide-mouth jar.[1] Seal immediately.

  • Decontaminate Surface: Once bulk material is removed, wipe the surface with a mild surfactant.[1]

References

  • National Institutes of Health (NIH) - PubChem. Phenol: Toxicity and Safety Standards.[1] Source: PubChem Database.[1] Available at: [Link][1]

  • University of Pennsylvania - EHRS. Laboratory Chemical Waste Management Guidelines: Thiols and Mercaptans. Source: UPenn EHRS.[1] Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Method 604 - Phenols.[1] Source: EPA CWA Methods.[1] Available at: [Link]

  • University College London (UCL). Safety Services: Control Measures for Thiols and Stench Agents.[1] Source: UCL Safety Services.[1] Available at: [Link][1]

Navigating the Handling of 4-(1-Sulfanylpropyl)phenol: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the dynamic field of drug development, the ability to handle novel chemical entities with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the handling of 4-(1-Sulfanylpropyl)phenol, a compound featuring both a phenolic hydroxyl group and a sulfanyl (thiol) moiety. In the absence of a specific Safety Data Sheet (SDS) for this unique molecule, this document synthesizes established protocols for its constituent functional groups to ensure the highest standards of laboratory safety.

Understanding the Dual-Hazard Nature

The molecular structure of 4-(1-Sulfanylpropyl)phenol presents a dual-hazard profile that demands a comprehensive and cautious approach. The phenolic group suggests potential corrosivity, rapid skin absorption, and systemic toxicity.[1][2] Phenols can cause severe chemical burns which may be initially painless due to their local anesthetic properties, leading to a delayed recognition of injury.[1] Systemic absorption can lead to effects on the central nervous system, liver, and kidneys.[3]

The sulfanyl (thiol) group, while generally less acutely toxic than the phenol, is characterized by a powerful and often unpleasant odor.[4][5] Thiols can be irritants to the skin, eyes, and respiratory system.[4] The combination of these two functional groups necessitates a stringent and multi-faceted safety protocol.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is non-negotiable when handling 4-(1-Sulfanylpropyl)phenol. Each component is critical in mitigating the specific hazards posed by this compound.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with a utility-grade neoprene or butyl rubber outer glove over an exam-style nitrile inner glove.[6]The outer glove provides robust protection against the corrosive nature of the phenol, while the inner nitrile glove offers a secondary barrier.
Eye and Face Protection Chemical splash goggles and a full-face shield.[7]This combination provides comprehensive protection against splashes to the eyes and face.
Body Protection A fully buttoned, long-sleeved laboratory coat made of a low-permeability fabric. For larger quantities or splash risks, a chemical-resistant apron should be worn over the lab coat.[6]Protects the skin and personal clothing from contamination.
Respiratory Protection All handling of 4-(1-Sulfanylpropyl)phenol must be conducted within a certified chemical fume hood.[7]A fume hood is the primary engineering control to prevent inhalation of any volatile components or aerosols.
Footwear Closed-toe shoes, preferably made of a chemical-resistant material.[7]Protects the feet from potential spills.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict, step-by-step protocol is essential for the safe handling and disposal of 4-(1-Sulfanylpropyl)phenol.

Handling Protocol
  • Preparation : Before handling the compound, ensure that a chemical fume hood is operational and that all necessary PPE is readily available. Prepare a designated waste container for all solid and liquid waste generated.

  • Weighing and Transfer : Conduct all weighing and transfer operations within the fume hood. Use disposable weighing boats and spatulas to minimize contamination.

  • In-Use : Keep all containers of 4-(1-Sulfanylpropyl)phenol tightly sealed when not in use. Work in a well-ventilated area, and avoid the creation of dust or aerosols.

  • Post-Handling : After handling, thoroughly decontaminate the work area. Wipe down all surfaces with an appropriate solvent, followed by a soap and water wash.

Disposal Plan

All waste generated from the handling of 4-(1-Sulfanylpropyl)phenol is considered hazardous waste.

  • Solid Waste : All contaminated solid waste, including gloves, weighing boats, and paper towels, should be placed in a clearly labeled, sealed hazardous waste container.[8]

  • Liquid Waste : Unused solutions of 4-(1-Sulfanylpropyl)phenol should be collected in a designated, sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[9]

  • Decontamination of Glassware : Glassware that has come into contact with the compound should be rinsed with a bleach solution within the fume hood to oxidize the thiol group, followed by a thorough washing with soap and water.[8][10]

Emergency Procedures: Rapid and Effective Response

In the event of an exposure or spill, a swift and correct response is critical to minimizing harm.

Exposure Response
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] After the initial water flush, if available, swab the area with polyethylene glycol (PEG) 300 or 400 for at least 15-30 minutes.[1][11] Seek immediate medical attention.

  • Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open.[7][11] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink a small amount of water.[11] Seek immediate medical attention.

Spill Response
  • Evacuate : Evacuate all non-essential personnel from the immediate area.

  • Contain : If it is safe to do so, contain the spill using absorbent pads or other appropriate materials.

  • Neutralize Odor : For small spills, the odor from the thiol can be mitigated by carefully covering the spill with a 1:1 mixture of bleach and water.[10]

  • Clean-up : Wearing appropriate PPE, carefully clean up the spill using absorbent materials. Place all contaminated materials in a sealed hazardous waste container.

  • Decontaminate : Decontaminate the spill area with a bleach solution, followed by a thorough cleaning with soap and water.

  • Report : Report the spill to the appropriate environmental health and safety personnel at your institution.

Visualizing the Workflow

To further clarify the procedural steps, the following diagrams illustrate the standard operating procedure for handling 4-(1-Sulfanylpropyl)phenol and the appropriate response to an emergency spill.

Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Prep_PPE Don Appropriate PPE Prep_FumeHood Verify Fume Hood Function Prep_PPE->Prep_FumeHood Prep_Waste Prepare Labeled Waste Containers Prep_FumeHood->Prep_Waste Handling_Weigh Weigh and Transfer Prep_Waste->Handling_Weigh Handling_Use Conduct Experiment Handling_Weigh->Handling_Use Handling_Seal Keep Containers Sealed Handling_Use->Handling_Seal Cleanup_Decon Decontaminate Work Area Handling_Seal->Cleanup_Decon Cleanup_Waste Segregate Hazardous Waste Cleanup_Decon->Cleanup_Waste Cleanup_Glassware Decontaminate Glassware Cleanup_Waste->Cleanup_Glassware

Caption: Workflow for Handling 4-(1-Sulfanylpropyl)phenol.

Spill_Response Spill_Detected Spill Detected Evacuate Evacuate Area Spill_Detected->Evacuate Alert Alert Supervisor & EHS Spill_Detected->Alert Don_PPE Don Full PPE Alert->Don_PPE Contain Contain Spill with Absorbent Don_PPE->Contain Neutralize Neutralize Thiol Odor (Bleach Solution) Contain->Neutralize Cleanup Clean Up Spill Neutralize->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste as Hazardous Decontaminate->Dispose

Caption: Emergency Response for a Spill.

By integrating a thorough understanding of the chemical hazards with meticulous operational planning and robust emergency preparedness, researchers can confidently and safely advance their work with 4-(1-Sulfanylpropyl)phenol. This proactive approach to safety not only protects individuals but also fosters a culture of responsibility and excellence within the scientific community.

References

  • Galati, G., & O’Brien, P. J. (2004). Potential toxicity of flavonoids and other dietary phenolics: significance for their chemopreventive and anticancer properties. Free Radical Biology and Medicine, 37(3), 287-303. Available at: [Link]

  • University of York Department of Biology. (n.d.). Phenol Exposure: First Aid Guidance. Retrieved February 25, 2026, from [Link]

  • University of California, Berkeley Environment, Health and Safety. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Retrieved February 25, 2026, from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Phenol. Retrieved February 25, 2026, from [Link]

  • Queen's University Belfast. (n.d.). FIRST AID EMERGENCY PROCEDURES FOR PHENOL BURNS. Retrieved February 25, 2026, from [Link]

  • Michałowicz, J. (2007). Toxicity, Mutagenicity and carcinogenicity of phenols and phenolic compounds on human and living organisms (A Review). Semantic Scholar. Available at: [Link]

  • Yale University Environmental Health & Safety. (2022). Phenol Standard Operating Procedure. Retrieved February 25, 2026, from [Link]

  • University of Rochester Department of Chemistry. (n.d.). How to Work with Thiols-General SOP. Retrieved February 25, 2026, from [Link]

  • Ogończyk, D. (2010). Phenols – Sources and Toxicity. Polish Journal of Environmental Studies, 19(1), 7-16. Available at: [Link]

  • Monash University Health Safety & Wellbeing. (2024, May 15). Phenol - OHS Information Sheet. Retrieved February 25, 2026, from [Link]

  • Mofenson, H. C., & Caraccio, T. R. (2023). Phenol Toxicity. In StatPearls. StatPearls Publishing. Available at: [Link]

  • University College London Safety Services. (2020, June 23). Thiols. Retrieved February 25, 2026, from [Link]

  • Bukowska, B., & Michałowicz, J. (2012). Biochemical and physiological effects of phenols on human health. Medycyna Pracy, 63(1), 81-91. Available at: [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Phenolic resins. Retrieved February 25, 2026, from [Link]

  • HA-International. (n.d.). Phenolic Novolac Foundry Resins: Dust Hazards and Recommended Control Practices. Retrieved February 25, 2026, from [Link]

  • International Programme on Chemical Safety. (1994). PHENOL HEALTH AND SAFETY GUIDE. Retrieved February 25, 2026, from [Link]

  • Reddit. (2013, October 4). Handling thiols in the lab. r/chemistry. Retrieved February 25, 2026, from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 5-(3,4-Dichlorobenzyl)-1,3,4-oxadiazole-2-thiol, 95+%. Retrieved February 25, 2026, from [Link]

  • University of Victoria Occupational Health, Safety & Environment. (2021, December 2). Lab Safety Alert Stench chemical release. Retrieved February 25, 2026, from [Link]

  • University of Wisconsin–Madison Safety Department. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved February 25, 2026, from [Link]

  • Environmental Safety Center. (n.d.). Laboratory Liquid Waste Disposal Flow Chart. Retrieved February 25, 2026, from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved February 25, 2026, from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved February 25, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.